molecular formula C9H9BrFNO2 B3041960 5-Bromo-2-fluoro-DL-phenylalanine CAS No. 439587-18-5

5-Bromo-2-fluoro-DL-phenylalanine

Cat. No.: B3041960
CAS No.: 439587-18-5
M. Wt: 262.08 g/mol
InChI Key: BYTRLZMUWHKJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-fluoro-DL-phenylalanine is a useful research compound. Its molecular formula is C9H9BrFNO2 and its molecular weight is 262.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoro-DL-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-DL-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTRLZMUWHKJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701307018
Record name 5-Bromo-2-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439587-18-5
Record name 5-Bromo-2-fluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439587-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701307018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical Profiling and Synthetic Incorporation of 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The integration of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern peptidomimetic drug discovery and protein engineering. 5-Bromo-2-fluoro-DL-phenylalanine represents a highly specialized UAA that introduces unique steric constraints and electronic properties into a peptide backbone. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical physicochemical properties and practical, field-proven laboratory workflows. This guide details the causality behind handling this specific halogenated derivative, offering self-validating protocols for its synthesis, coupling, and analytical verification.

Structural & Physicochemical Profiling

The dual-halogenation of the phenylalanine ring at the ortho (fluorine) and meta (bromine) positions relative to the alkyl side chain fundamentally alters the molecule's electron density and conformational landscape.

  • Ortho-Fluorine (2-position): The highly electronegative fluorine atom at the 2-position creates a strong local dipole. More importantly, its van der Waals radius (1.47 Å) introduces significant steric bulk near the

    
    -carbon. This restricts the 
    
    
    
    dihedral angle of the amino acid, effectively "locking" the aromatic ring into specific rotameric conformations, which is highly advantageous for designing conformationally rigid peptide therapeutics.
  • Meta-Bromine (5-position): Bromine is a large, highly polarizable halogen. At the 5-position, it acts as a potent halogen bond donor . The electron density around the bromine atom is anisotropic, creating a region of positive electrostatic potential at the distal end of the C–Br bond (the "

    
    -hole"). This allows the UAA to form highly directional, non-covalent interactions with Lewis bases (e.g., carbonyl oxygens in protein binding pockets), significantly enhancing target affinity without a proportional increase in lipophilicity.
    
Quantitative Data Summary

The fundamental baseline metrics for this compound and its derivatives are summarized below to guide stoichiometric calculations and synthetic planning.

ParameterValueSource
Chemical Name 5-Bromo-2-fluoro-DL-phenylalanine[1]
CAS Registry Number 439587-18-5[1]
Molecular Formula C

H

BrFNO

[2]
Molecular Weight 262.08 g/mol [1]
N-Boc Derivative CAS 1259997-50-6[3]
Purity Standard

95%
[2]
Systemic Logic & Incorporation Workflow

Because 5-Bromo-2-fluoro-DL-phenylalanine (CAS: 439587-18-5) is frequently sourced as a racemate (DL-mixture)[1], its incorporation into a chiral L-amino acid peptide chain will inherently generate a pair of diastereomers. The systemic logic of our workflow accounts for this by integrating a mandatory high-performance liquid chromatography (HPLC) resolution step post-cleavage.

SPPS_Workflow N1 5-Bromo-2-fluoro-DL-Phe (CAS: 439587-18-5) N2 N-alpha Protection (Fmoc-OSu / Na2CO3) N1->N2 Base catalysis N3 Carboxyl Activation (HATU / DIPEA) N2->N3 Overcome steric hindrance N4 Solid-Phase Coupling (Resin-bound peptide) N3->N4 Peptide bond formation N5 Global Cleavage (TFA / Scavengers) N4->N5 Deprotection N6 Diastereomer Separation (Prep RP-HPLC) N5->N6 Resolve DL-epimers N7 Isotopic Validation (LC-MS: 79Br/81Br) N6->N7 Mass confirmation

Fig 1: Workflow for synthetic incorporation and diastereomeric resolution of the UAA.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes an analytical checkpoint to confirm causality and success before proceeding.

Protocol A: Fmoc-Protection of the Racemic UAA

If the N-Boc protected derivative (CAS: 1259997-50-6)[3] is not suitable for your orthogonal strategy, the unprotected racemate must be Fmoc-protected for standard Solid-Phase Peptide Synthesis (SPPS).

  • Solvation: Dissolve 10 mmol of 5-Bromo-2-fluoro-DL-phenylalanine[1] in 20 mL of 10% aqueous Na

    
    CO
    
    
    
    and 10 mL of dioxane. Causality: The alkaline environment ensures the
    
    
    -amine is deprotonated and nucleophilic.
  • Reagent Addition: Chill to 0°C. Dropwise, add 1.1 equivalents of Fmoc-OSu dissolved in 10 mL dioxane.

  • Reaction & Isolation: Stir for 12 hours at room temperature. Acidify to pH 2.0 using 1M HCl to precipitate the Fmoc-protected UAA. Extract with ethyl acetate, dry over MgSO

    
    , and concentrate in vacuo.
    
  • Self-Validation: Run Thin-Layer Chromatography (TLC) (DCM:MeOH 9:1). A single UV-active spot with an altered

    
     value compared to the starting material confirms complete protection.
    
Protocol B: Sterically-Driven SPPS Coupling

The ortho-fluorine induces significant steric hindrance during peptide bond formation. Standard carbodiimide chemistry (e.g., DIC/Oxyma) often results in incomplete coupling, leading to truncation sequences.

  • Activation: Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as the coupling reagent. Causality: HATU forms a highly reactive 7-aza-OBt ester intermediate, which accelerates the kinetic bottleneck caused by the bulky 2-fluoro substituent.

  • Stoichiometry: Mix 3 eq. of Fmoc-5-Bromo-2-fluoro-DL-Phe, 2.9 eq. of HATU, and 6 eq. of DIPEA in DMF. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate for 90 minutes at room temperature.

  • Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample.

    • Systemic Logic: A blue resin indicates unreacted primary amines (failed coupling). If blue, perform a mandatory double-coupling cycle before proceeding to Fmoc deprotection. A yellow resin confirms complete acylation.

Protocol C: Diastereomeric Resolution and Isotopic Validation (LC-MS)

Because the starting material is a DL-racemate[1], the final cleaved peptide will exist as an epimeric mixture.

  • Chromatographic Separation: Subject the crude peptide to Preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). You will observe two distinct, closely eluting peaks representing the L- and D-diastereomers.

  • Mass Spectrometry Validation: Analyze both peaks via High-Resolution LC-MS.

    • Self-Validating Signature: Bromine naturally exists as two stable isotopes:

      
      Br (50.69%) and 
      
      
      
      Br (49.31%). The mass spectrum for the target peptide must display a characteristic 1:1 doublet separated by 2 Da (
      
      
      and
      
      
      ).
    • Causality: If this precise isotopic signature is absent, the UAA was either not incorporated, or the bromine atom was inadvertently cleaved (dehalogenation) during the harsh TFA cleavage step.

References

1.[1] Sigma-Aldrich. "2-fluoro-phenylalanine - Sigma-Aldrich: 5-BROMO-2-FLUORO-DL-PHENYLALANINE". sigmaaldrich.com. URL: 2.[2] AccelaChem. "439587-18-5,5-Bromo-2-fluoro-DL-phenylalanine-AccelaChem". accelachem.com. URL: 3.[3] Bidepharm. "CAS:1259997-50-6, N-Boc-5-bromo-2-fluoro-DL-phenylalanine". bidepharm.com. URL:

Sources

Engineering Peptides with 5-Bromo-2-fluoro-DL-phenylalanine: Structural Profiling and Late-Stage Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of engineering peptides and small molecules with enhanced pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic incorporation of halogenated unnatural amino acids is a cornerstone technique. 5-Bromo-2-fluoro-DL-phenylalanine represents a highly sophisticated building block in structural bioinformatics and medicinal chemistry. By strategically positioning both a highly electronegative fluorine atom and a heavy, reactive bromine atom on the phenyl ring, this molecule provides unique steric, electronic, and synthetic advantages. This whitepaper elucidates its physicochemical properties, the causality behind its structural design, and provides a self-validating protocol for its application in Solid-Phase Peptide Synthesis (SPPS) and downstream cross-coupling.

Physicochemical Profiling & Structural Elucidation

Accurate structural profiling is the first step in rational drug design. The dual-halogenation of the phenylalanine derivative drastically alters its electron cloud distribution and lipophilicity compared to wild-type phenylalanine.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the molecule and its synthetically relevant protected derivative:

PropertyValue
Chemical Name 5-Bromo-2-fluoro-DL-phenylalanine
CAS Registry Number 439587-18-5[1]
Molecular Formula C9H9BrFNO2
Molecular Weight 262.08 g/mol
Canonical SMILES NC(CC1=C(F)C=CC(Br)=C1)C(=O)O
N-Boc Derivative CAS 1259997-50-6[2]
SMILES Breakdown and Structural Causality

The canonical SMILES string NC(CC1=C(F)C=CC(Br)=C1)C(=O)O provides a precise topological map of the molecule. Breaking down this string reveals the causality behind its utility in drug development:

  • NC(...)C(=O)O : Defines the core amino acid backbone, allowing it to be recognized by standard peptide coupling reagents.

  • C1=C(F)C=CC(Br)=C1 : Maps the substituted phenyl ring. The C1 node is the attachment point to the beta-carbon.

  • The Para-Halogen Relationship : The C(F) indicates the fluorine is ortho to the attachment point, while the C(Br) indicates the bromine is meta to the attachment point. Geometrically, this places the fluorine and bromine atoms para to each other. This para-relationship creates a strong dipole moment across the aromatic ring, significantly altering

    
     stacking interactions with target receptor pockets.
    

Mechanistic Role in Drug Development

As an application scientist, I do not select building blocks arbitrarily; every structural feature must serve a mechanistic purpose. The selection of 5-Bromo-2-fluoro-DL-phenylalanine over non-halogenated counterparts is driven by precise PK/PD and synthetic causalities:

  • Metabolic Shielding (The Fluorine Effect) : The highly electronegative C2-fluorine atom withdraws electron density from the aromatic ring via inductive effects. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the ring, rendering the molecule highly resistant to cytochrome P450-mediated oxidative degradation.

  • Steric Engagement : The C5-bromine atom introduces significant steric bulk. In structure-based drug design, this bulk is utilized to tightly engage deep, hydrophobic binding pockets in target proteins, thereby increasing binding affinity (

    
    ).
    
  • Synthetic Handle : Synthetically, the inductive electron withdrawal by the ortho-fluorine activates the meta-bromine bond. This lowers the activation energy required for oxidative addition by palladium catalysts, making the aryl bromide an exceptionally reactive electrophile for late-stage functionalization.

Experimental Workflow: SPPS & Late-Stage Functionalization

To leverage the C5-bromine handle, we employ a highly optimized workflow for Solid-Phase Peptide Synthesis (SPPS) followed by on-resin Suzuki-Miyaura cross-coupling.

G A 5-Bromo-2-fluoro-DL-Phe (Starting Material) B Fmoc/Boc Protection (N-alpha masking) A->B C Solid-Phase Peptide Synthesis (Residue Incorporation) B->C D Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura at C5-Br) C->D E TFA Cleavage & Deprotection (Resin Detachment) D->E F Purified Modified Peptide (Target Compound) E->F

Workflow for incorporating 5-Bromo-2-fluoro-DL-Phe into peptides and downstream functionalization.
Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Amino Acid Protection To facilitate direct integration into SPPS, the amino group must be masked. While researchers can synthesize the Fmoc-protected version in-house using Fmoc-OSu, commercially available protected derivatives, such as N-Boc-5-bromo-2-fluoro-DL-phenylalanine (CAS: 1259997-50-6)[2], are frequently utilized to streamline the process.

Step 2: Resin Loading and Coupling

  • Procedure : Swell Rink Amide resin in DMF for 30 minutes. Deprotect the resin using 20% piperidine in DMF. Couple the protected unnatural amino acid using HATU (3.0 eq) and DIPEA (6.0 eq) in DMF for 2 hours.

  • Causality : HATU is selected over traditional reagents like HBTU because its 7-aza-1H-benzotriazole moiety enhances the reactivity of the active ester. This drives the coupling of the sterically hindered halogenated amino acid to >99% completion, preventing deletion sequences in the peptide backbone.

Step 3: On-Resin Suzuki-Miyaura Coupling (Self-Validating Step)

  • Procedure : To the resin-bound peptide, add the desired arylboronic acid (2.0 eq),

    
     (0.1 eq), and 
    
    
    
    (3.0 eq). Suspend in degassed DMF/
    
    
    (9:1) and heat to 85°C for 12 hours under an argon atmosphere.
  • Causality : The tetrakis catalyst is chosen for its proven efficacy in aqueous-organic mixtures, ensuring the bulky palladium complex can penetrate the swollen PEG-based resin matrix.

  • Self-Validation : To ensure trustworthiness, this step operates as a self-validating system. Before proceeding to global cleavage, a 5 mg aliquot of the resin is subjected to a micro-cleavage cocktail (TFA/TIPS/

    
    ). The resulting supernatant is analyzed via LC-MS. The complete disappearance of the characteristic 1:1 isotopic doublet (M and M+2) of the bromine atom serves as an internal validation that the cross-coupling reaction has reached quantitative conversion. The protocol only advances to Step 4 upon this verification.
    

Step 4: Cleavage and Global Deprotection

  • Procedure : Treat the validated resin with a cleavage cocktail of TFA/TIPS/

    
     (95:2.5:2.5) for 2 hours at room temperature. Precipitate the final modified peptide in cold diethyl ether, centrifuge, and lyophilize the resulting pellet for downstream biological assays.
    

References

  • Accela ChemBio Product Catalog . "439587-18-5, 5-Bromo-2-fluoro-DL-phenylalanine". Accela ChemBio Inc. URL:[Link]

Sources

Technical Guide: Solubility Profile and Handling of 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Data & Solubilization Protocols for 5-Bromo-2-fluoro-DL-phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Assay Developers

Executive Summary

5-Bromo-2-fluoro-DL-phenylalanine is a non-canonical, halogenated amino acid derivative utilized primarily in peptide synthesis, crystallographic phasing (via anomalous scattering of bromine), and structure-activity relationship (SAR) studies to probe hydrophobic pockets in protein targets.

Due to the lipophilic nature of the halogenated phenyl ring, this compound exhibits poor solubility in neutral aqueous media compared to native phenylalanine. Successful incorporation into biological assays or synthetic workflows requires a specific solubilization strategy—typically utilizing organic cosolvents (DMSO) or pH manipulation (dilute HCl/NaOH) to disrupt the crystal lattice and ionize the zwitterionic core.

This guide provides empirically grounded solubility data, physicochemical predictions, and a validated decision-tree protocol for preparing stable stock solutions.

Physicochemical Profile

Understanding the structural impact of halogenation is critical for predicting solubility behavior. The addition of bromine and fluorine atoms significantly alters the lipophilicity (LogP) and electronic distribution compared to the parent phenylalanine.

PropertyValue (Predicted/Empirical)Impact on Solubility
Molecular Formula C₉H₉BrFNO₂
Molecular Weight 262.08 g/mol Heavier than Phe (165.19), slower diffusion.
LogP (Octanol/Water) ~2.3 – 2.5 (Predicted)Moderately Lipophilic. Significantly more hydrophobic than Phe (LogP ~1.38). Indicates poor water solubility.
pKa (Carboxyl) ~2.1Acidic pH (< 2) ensures full protonation (cationic form).
pKa (Amine) ~9.0Basic pH (> 10) ensures full deprotonation (anionic form).
Isoelectric Point (pI) ~5.5Minimum solubility region. Avoid dissolving directly in pH 5–6 buffers.

Analyst Note: The bromine atom contributes approximately +0.86 to the LogP, while the fluorine adds +0.14. This shift pushes the compound from "soluble" to "sparingly soluble" in water, necessitating the protocols below.

Solubility Data: Solvent Compatibility

The following data categorizes solvent suitability based on empirical trends for halogenated phenylalanine analogs (e.g., 3-Bromo-Phe, 4-Fluoro-Phe).

Quantitative Solubility Estimates
Solvent SystemSolubility RatingEstimated Max Conc.Application Context
Water (Neutral pH) Poor< 1 mg/mLNot recommended for stock preparation.
1M HCl (aq) Excellent > 25 mg/mLBest for chemical synthesis or acidic mobile phases.
1M NaOH (aq) Good > 20 mg/mLGood for basic buffers; risk of racemization if heated.
DMSO Excellent 50 – 100 mg/mL Gold standard for biological assay stocks.
Ethanol (100%) Low/Moderate~2 – 5 mg/mLLimited utility; often requires heating.
DMF Good~30 – 50 mg/mLAlternative to DMSO for peptide coupling.

Methodology: Solubilization Protocols

Core Directive: Do not attempt to dissolve this compound directly in PBS or media. The zwitterionic lattice energy is too high to be overcome by neutral water at room temperature.

Protocol A: Preparation for Biological Assays (DMSO Stock)

Use this method for cell culture, enzymatic assays, or surface plasmon resonance (SPR).

  • Weighing: Weigh the target mass of 5-Bromo-2-fluoro-DL-phenylalanine.

  • Primary Solubilization: Add 100% anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .

    • Tip: If the solution appears cloudy, sonicate for 30–60 seconds at 40°C.

  • Dilution: Dilute this stock at least 1:1000 into the assay buffer (final DMSO < 0.1%) to prevent solvent toxicity.

    • Warning: Rapid dilution into aqueous buffer may cause precipitation. Add the buffer slowly to the vortexing DMSO stock to prevent "crashing out."

Protocol B: Preparation for Chemical Synthesis (Acid/Base Stock)

Use this method for Solid Phase Peptide Synthesis (SPPS) or analytical standards.

  • Acidic Route (Preferred): Dissolve the powder in 1M HCl . The protonation of the amine group (–NH₃⁺) breaks the crystal lattice effectively.

    • Stability:[1][2][3] High. Aryl halides are stable in dilute acid.

  • Basic Route: Dissolve in 0.5M – 1M NaOH .

    • Caution: Avoid prolonged storage or heating in strong base to prevent potential racemization (DL-mix shifting) or dehalogenation over long periods.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision path for solubilizing hydrophobic non-canonical amino acids.

SolubilizationWorkflow Start Start: 5-Bromo-2-fluoro-DL-Phe (Solid Powder) CheckApp Determine Application Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay Sensitive to pH? ChemSyn Chemical Synthesis (Peptides/HPLC) CheckApp->ChemSyn Robust System? DMSORoute Dissolve in 100% DMSO (Target: 50-100 mM) BioAssay->DMSORoute AcidRoute Dissolve in 1M HCl (Target: 25-50 mg/mL) ChemSyn->AcidRoute Preferred BaseRoute Dissolve in 1M NaOH (Target: 20 mg/mL) ChemSyn->BaseRoute Alternative Sonicate Sonicate (40°C, 1 min) if cloudy DMSORoute->Sonicate If Insoluble AcidRoute->Sonicate DiluteBio Dilute into Media (Final DMSO < 0.1%) Sonicate->DiluteBio From DMSO PrecipCheck Check for Precipitation DiluteBio->PrecipCheck PrecipCheck->BioAssay Clear Solution

Figure 1: Decision tree for solubilizing 5-Bromo-2-fluoro-DL-phenylalanine based on downstream application.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation upon dilution "Crash-out" effect due to high hydrophobicity.Dilute stepwise. Use an intermediate dilution step (e.g., DMSO -> 50% DMSO/Water -> Buffer).
Cloudy Stock Solution Incomplete lattice disruption.Sonicate at 40°C. If using water, ensure pH is < 2 or > 10.
Yellowing of Solution Oxidation or degradation (rare).Prepare fresh. Store DMSO stocks at -20°C, protected from light (amber vials).

References

  • PubChem. (2025).[4] Compound Summary: 3-Bromo-L-phenylalanine (Analog Data).[5] National Library of Medicine. Retrieved from [Link]

  • Vamisetti, G. B., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • ACD/Labs. (2025). LogP Prediction Algorithms and General Principles. Retrieved from [Link]

Sources

A Technical Guide to the Strategic Application of 5-Bromo-2-fluoro-DL-phenylalanine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of contemporary drug discovery, the use of non-natural amino acids (nnAAs) has become an indispensable strategy for optimizing lead compounds into viable clinical candidates. Halogenated phenylalanines, in particular, offer a powerful toolkit for modulating the physicochemical and pharmacokinetic properties of peptides and small molecules. This technical guide provides an in-depth analysis of 5-Bromo-2-fluoro-DL-phenylalanine, a uniquely functionalized building block poised for significant impact in medicinal chemistry. We will explore the distinct advantages conferred by its 2-fluoro and 5-bromo substitution pattern, detailing its role in enhancing metabolic stability, modulating electronic properties, and providing a versatile chemical handle for subsequent diversification. This document serves as a resource for researchers, scientists, and drug development professionals, offering not only the theoretical rationale for its use but also practical, field-tested protocols for its synthesis, chiral resolution, incorporation into molecular scaffolds, and analytical characterization.

The Strategic Imperative for Halogenated Phenylalanines

The rationale for incorporating halogen atoms into drug candidates is a cornerstone of modern medicinal chemistry.[1] The substitution of a hydrogen atom with a halogen can profoundly alter a molecule's biological profile, addressing common liabilities such as poor metabolic stability, low binding affinity, or unfavorable absorption, distribution, metabolism, and excretion (ADME) properties.[2]

  • Fluorine's Role: The 2-fluoro substitution on the phenyl ring is a strategic choice. Fluorine is the most electronegative element, and its small size allows it to act as a "super-hydrogen" bioisostere.[3] The strong carbon-fluorine (C-F) bond can block sites of metabolic oxidation, a common failure point for drug candidates.[1] For instance, cytochrome P450 enzymes, which are responsible for much of drug metabolism, often hydroxylate aromatic rings. A fluorine atom at a susceptible position can effectively prevent this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[2] Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, influencing their ionization state at physiological pH and potentially improving cell permeability or target engagement.

  • Bromine's Contribution: The 5-bromo substitution offers a different, yet complementary, set of advantages. Bromine is larger and more polarizable than fluorine. Its presence significantly increases the lipophilicity of the aromatic ring, which can enhance membrane permeability and improve binding affinity through hydrophobic interactions. Critically, the bromine atom serves as an exceptionally versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for late-stage functionalization of the drug molecule.[4] This enables the rapid generation of a library of analogues from a common intermediate, accelerating the structure-activity relationship (SAR) optimization process. The bromine atom can also participate in halogen bonding, a specific and directional non-covalent interaction with Lewis bases (like carbonyl oxygens or nitrogens in a protein backbone) that can significantly enhance binding affinity and selectivity for a biological target.[5]

The combination of both a 2-fluoro and a 5-bromo substituent on the phenylalanine scaffold creates a building block with pre-engineered metabolic stability and a built-in capacity for chemical diversification, making it a highly valuable asset in drug discovery programs.

5-Bromo-2-fluoro-DL-phenylalanine: A Molecular Profile

The specific placement of the halogen atoms in 5-Bromo-2-fluoro-DL-phenylalanine imparts a unique set of properties that medicinal chemists can exploit. Understanding these properties is key to its rational application.

Physicochemical Properties

The introduction of the fluorine and bromine atoms alters the electronic landscape and steric profile of the native phenylalanine side chain. These changes can be leveraged to fine-tune interactions with biological targets and improve overall drug-like properties.

PropertyPredicted ValueRationale & Impact in Drug Design
Molecular Weight 262.08 g/mol A modest increase over natural phenylalanine (165.19 g/mol ), staying well within the typical range for small molecule drug components.
cLogP ~1.5 - 2.0The lipophilic bromine atom increases the calculated LogP compared to phenylalanine (~1.38), potentially enhancing membrane permeability. The polar amino and acid groups balance this effect.
pKa (α-COOH) ~1.8 - 2.2The inductive electron-withdrawing effect of the halogens is expected to slightly lower the pKa of the carboxylic acid compared to natural phenylalanine (~2.2), making it a slightly stronger acid.
pKa (α-NH3+) ~8.8 - 9.2The electron-withdrawing effects are transmitted through the phenyl and ethyl spacer, leading to a slight decrease in the basicity of the amine compared to natural phenylalanine (~9.3).
Polar Surface Area 63.3 ŲIdentical to natural phenylalanine, as the modifications are on the non-polar aromatic ring. This suggests that passive diffusion properties related to PSA should be similar.

Note: Predicted values are estimations based on standard computational models and comparison with similar structures.[6][7]

Structural and Conformational Implications

The 2-fluoro substitution can influence the preferred conformation (torsion angle) of the phenyl ring relative to the amino acid backbone. This conformational constraint can be beneficial, pre-organizing the molecule into a bioactive conformation for receptor binding and reducing the entropic penalty upon binding. The bulky bromine at the 5-position further influences the molecule's shape and provides a key vector for specific interactions or further chemical modification.

Synthesis, Purification, and Chiral Resolution

The practical utility of any building block hinges on its accessibility. A robust synthetic route and an effective method for separating the enantiomers are critical.

Proposed Synthesis via Erlenmeyer-Plöchl Azalactone Method

This classic method provides a reliable pathway to α-amino acids from aromatic aldehydes.[4]

Experimental Protocol 1: Synthesis of 5-Bromo-2-fluoro-DL-phenylalanine

Step 1: Azalactone Formation

  • In a 250 mL round-bottom flask, combine 5-bromo-2-fluorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.5 eq).

  • Add acetic anhydride (3.0 eq) to the flask.

  • Heat the mixture at 100°C with stirring for 2-3 hours. The reaction progress can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and slowly pour it into ice-cold water with vigorous stirring.

  • The yellow solid precipitate (the azalactone) is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum.

Step 2: Ring Opening and Reduction

  • Suspend the dried azalactone (1.0 eq) in a solution of sodium carbonate (2.0 eq) in water.

  • Heat the suspension to 80-90°C to hydrolyze the azalactone to the corresponding α-acetamidoacrylic acid derivative.

  • After hydrolysis is complete (as monitored by TLC), cool the solution and acidify with HCl to precipitate the acrylic acid derivative. Filter and dry the solid.

  • Dissolve the α-acetamidoacrylic acid derivative in methanol.

  • Add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenate the mixture in a Parr shaker apparatus under hydrogen gas (50 psi) at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield N-acetyl-5-bromo-2-fluoro-DL-phenylalanine.

Step 3: Final Hydrolysis

  • Reflux the N-acetylated product in 6M hydrochloric acid for 4-6 hours.

  • Cool the solution and concentrate it under reduced pressure.

  • Dissolve the residue in a minimum amount of hot water and adjust the pH to ~6.0 with ammonium hydroxide to precipitate the free amino acid.

  • Cool the mixture on ice, collect the white solid by vacuum filtration, wash with cold water and then ethanol, and dry under vacuum to yield 5-Bromo-2-fluoro-DL-phenylalanine.

Synthesis_Workflow cluster_0 Step 1: Azalactone Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis & Resolution A 5-Bromo-2-fluorobenzaldehyde + N-acetylglycine B Azalactone Intermediate A->B Ac₂O, NaOAc 100°C C α-Acetamidoacrylic Acid Derivative B->C 1. Na₂CO₃, H₂O 2. HCl D N-Acetyl-5-bromo-2-fluoro-DL-phenylalanine C->D H₂, 10% Pd/C MeOH E 5-Bromo-2-fluoro-DL-phenylalanine D->E 6M HCl, Reflux F Protected L-Enantiomer (e.g., Anilide) E->F Enzyme (e.g., Papain) Aniline G D-Enantiomer F->G 1. Separation 2. Hydrolysis of F & G

Caption: Synthetic and Resolution Workflow for Enantiopure 5-Bromo-2-fluoro-phenylalanine.

Enzymatic Kinetic Resolution

For most pharmaceutical applications, a single enantiomer (either D or L) is required. Enzymatic kinetic resolution is a highly efficient method for separating racemates.[8] Enzymes exhibit high stereoselectivity, reacting with one enantiomer much faster than the other.

Experimental Protocol 2: Enzymatic Resolution of DL-Racemate

Causality: This protocol leverages an enzyme like papain, which, in the presence of aniline, will selectively catalyze the formation of an anilide from the L-enantiomer of an N-acetylated amino acid, leaving the D-enantiomer unreacted.[8] The difference in solubility between the product (anilide) and the starting material allows for easy separation.

  • Substrate Preparation: Use the N-acetyl-5-bromo-2-fluoro-DL-phenylalanine intermediate from Step 2 of the synthesis protocol.

  • Enzymatic Reaction:

    • Prepare a citrate buffer solution (pH ~5.0).

    • Dissolve the N-acetyl-DL-amino acid (1.0 eq) in the buffer.

    • Add aniline (1.1 eq) and a small amount of a reducing agent like cysteine hydrochloride (to activate the papain).

    • Add a solution of papain and incubate the mixture at 40°C.

    • The N-acetyl-L-anilide will precipitate out of the solution over time (typically 24-48 hours).

  • Separation:

    • Filter the reaction mixture to collect the solid anilide precipitate (the L-derivative).

    • The filtrate contains the unreacted N-acetyl-D-amino acid.

  • Hydrolysis to Free Amino Acids:

    • Separately reflux the solid L-anilide and the D-amino acid from the filtrate in 6M HCl to remove the acetyl and anilide/acid groups.

    • Isolate the free L- and D-amino acids by adjusting the pH to their isoelectric point (~6.0) as described in Synthesis Protocol 1, Step 3.

  • Purity Assessment: Confirm the enantiomeric purity of the final products using chiral HPLC.

Core Applications in Drug Discovery & Development

Incorporation into Peptidic Scaffolds via SPPS

One of the primary uses of this building block is its incorporation into peptides to create more drug-like peptidomimetics. The process typically uses Solid-Phase Peptide Synthesis (SPPS).[9][10]

Experimental Protocol 3: Fmoc-SPPS Incorporation

Causality: In SPPS, the amino acid must be protected to ensure controlled, sequential bond formation. The α-amine is protected with an acid-labile (Boc) or base-labile (Fmoc) group. Fmoc is common as it allows for milder deprotection conditions, preserving acid-sensitive linkers and side-chain protecting groups.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% piperidine in DMF solution. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming amino acid, Fmoc-L-5-Bromo-2-fluoro-phenylalanine-OH (1.5-3.0 eq), with a coupling reagent like HBTU/HOBt or HATU (1.5-3.0 eq) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin extensively with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the solid, and purify using reverse-phase HPLC.

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection 1. Deprotection Remove Fmoc group (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Add pre-activated Fmoc-(Br,F)Phe-OH + HBTU/DIPEA wash1->coupling wash2 Wash (DMF) coupling->wash2 end Repeat Cycle or Proceed to Cleavage wash2->end end->deprotection Next Amino Acid

Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

A Handle for Post-Synthetic Diversification

The aryl bromide is a powerful feature for creating molecular libraries. After a core scaffold containing 5-bromo-2-fluoro-phenylalanine is synthesized, the bromine can be used in cross-coupling reactions to attach a wide variety of other chemical groups (e.g., aryl rings, alkynes, amines), rapidly exploring the chemical space around that position. This is far more efficient than synthesizing each analogue from scratch.

A Unique Bioisostere and Structural Probe

The 5-bromo-2-fluorophenyl group can act as a bioisosteric replacement for other bulky aromatic groups like naphthyl or biphenyl.[11][12] This replacement can address liabilities (e.g., poor solubility, metabolic instability) associated with the original group while maintaining or improving biological activity.[2] Additionally, the fluorine atom serves as an excellent probe for ¹⁹F-NMR studies, which can provide valuable information about protein-ligand interactions and conformational changes in solution without the complexity of isotopic labeling.[13]

Potential as a Precursor for PET Imaging Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology and neurology.[14] Many PET tracers are amino acid analogues labeled with Fluorine-18 ([¹⁸F]). While direct radiofluorination is complex, the 5-bromo-2-fluoro-phenylalanine scaffold could be a precursor for developing novel PET tracers. For example, the bromine could be replaced with a tin-based precursor (for Stille coupling) to facilitate late-stage radiofluorination, or the amine group could be modified to create a tracer targeting specific amino acid transporters that are upregulated in cancer cells.[15][16]

Analytical Characterization Workflow

Unequivocal characterization is essential to confirm the identity and purity of the synthesized building block.

Experimental Protocol 4: Spectroscopic and Chromatographic Analysis

  • NMR Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the final product in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to aid solubility, or DMSO-d₆).

    • ¹H NMR: Acquire a standard 1D proton spectrum. Expect to see characteristic signals for the aromatic protons (in the 7-8 ppm range), the α-proton (~4.0-4.5 ppm), and the β-protons (~3.0-3.5 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for the aromatic carbons (110-140 ppm), the α-carbon (~55 ppm), the β-carbon (~35 ppm), and the carbonyl carbon (~170-175 ppm). Note the characteristic C-F and C-Br couplings.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. Expect a single resonance for the 2-fluoro group.

  • Mass Spectrometry (MS):

    • Method: Use Electrospray Ionization (ESI) in positive ion mode.

    • Expected Result: The key diagnostic feature will be the molecular ion peak [M+H]⁺ showing a characteristic isotopic pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).

  • Infrared (IR) Spectroscopy:

    • Method: Use KBr pellet or Attenuated Total Reflectance (ATR).

    • Expected Result: Look for characteristic absorption bands for the amine N-H stretch (~3000-3300 cm⁻¹), the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and aromatic C=C stretches (~1400-1600 cm⁻¹).

  • Purity Analysis (HPLC):

    • Method: Use reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Detection: UV detection at ~220 nm and 254 nm.

    • Result: A single major peak indicates high purity.

TechniqueExpected Observation
¹H NMR Aromatic protons (doublets, triplets), α-H (triplet), β-H₂ (multiplet)
¹³C NMR Aromatic carbons (showing C-F and C-Br splitting), C=O, Cα, Cβ
¹⁹F NMR Singlet or doublet of doublets (depending on coupling to adjacent protons)
Mass Spec (ESI+) [M+H]⁺ at m/z 262/264 (approx. 1:1 ratio)
IR (ATR) ~1710 cm⁻¹ (C=O stretch), ~3100 cm⁻¹ (N-H stretch), ~1250 cm⁻¹ (C-F stretch)
Note: Exact chemical shifts and coupling constants depend on the solvent and pH.[6]

Conclusion & Future Outlook

5-Bromo-2-fluoro-DL-phenylalanine is more than just another non-natural amino acid; it is a strategically designed building block that addresses multiple challenges in medicinal chemistry simultaneously. The 2-fluoro group provides a shield against metabolic degradation, while the 5-bromo group serves as a versatile anchor for SAR exploration and the potential introduction of unique chemical functionalities. Its utility in peptide and small molecule synthesis, coupled with its potential as a structural probe and PET tracer precursor, makes it a powerful tool for developing next-generation therapeutics. Future work will likely focus on developing more efficient and scalable syntheses, exploring its application in new therapeutic areas, and leveraging its unique halogenation pattern to design highly selective ligands and probes for challenging biological targets.

References

  • Zaharia, V., & Tudor, R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Molecules, 25(10), 2369. [Link]

  • Naganna, C. S., et al. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]

  • Kirk, K. L. (1980). Synthesis of 3,4-dihydroxy-5-fluoro-DL-phenylalanine and 3,4-dihydroxy-5-[fluorine-18]fluoro-DL-phenylalanine. Journal of Medicinal Chemistry, 23(12), 1360-1362. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4. [Link]

  • Tse, E. G., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11585-11601. [Link]

  • Coe, S. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • Isenlar, S. E., et al. (2024). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Physical Chemistry Chemical Physics, 26(44), 28155-28160. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • ResearchGate. (n.d.). Molecular formulae of the peptides used in this study. The natural... ResearchGate. [Link]

  • Drug Hunter. (2025). Bioisosteres Cheat Sheet. Drug Hunter. [Link]

  • Stumpfe, D., et al. (2013). Identification of target family directed bioisosteric replacements. MedChemComm, 4(1), 144-154. [Link]

  • Amanote Research. (n.d.). Crystal Structure of 5-Bromo-2,4,6. Amanote Research. [Link]

  • PubChem. (n.d.). 5-Fluoro-2-(trifluoromethoxy)-DL-phenylalanine. PubChem. [Link]

  • Unterrainer, M., et al. (2021). Evaluation of 3-l- and 3-d-[18F]Fluorophenylalanines as PET Tracers for Tumor Imaging. Cancers, 13(23), 6047. [Link]

  • Behrens, O. K., et al. (1941). RESOLUTION OF dl-PHENYLALANINE BY ASYMMETRIC ENZYMATIC SYNTHESIS. The Journal of Biological Chemistry, 141(2), 503-508. [Link]

  • Verhoeven, J., et al. (2019). New fluoroethyl phenylalanine analogues as potential LAT1-targeting PET tracers for glioblastoma. Scientific Reports, 9(1), 2878. [Link]

  • JETIR. (n.d.). DFT AND SPECTROSCOPIC ANALYSIS OF P-BROMO-DL-PHENYLALANINE. JETIR. [Link]

  • PubChem. (n.d.). 5-Bromo-2-fluoroaniline. PubChem. [Link]

  • Liu, F., et al. (2020). Fluorine-18 labeled amino acids for tumor PET/CT imaging. Frontiers in Chemistry, 8, 591. [Link]

  • Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(3), 433-448. [Link]

  • King, M. D., & Korter, T. M. (2012). Revealing the true crystal structure of L-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics, 14(3), 887-892. [Link]

  • Kylf, J., et al. (2012). Exploration and Pharmacokinetic Profiling of Phenylalanine Based Carbamates as Novel Substance P 1–7 Analogues. PLoS ONE, 7(12), e50363. [Link]

  • Nishijima, K., et al. (2015). Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 775-781. [Link]

  • King, M. D., & Korter, T. M. (2012). Revealing the true crystal structure of l-phenylalanine using solid-state density functional theory. Physical Chemistry Chemical Physics, 14(3), 887-892. [Link]

  • Dias, N., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2347063. [Link]

  • Brown, A. (2024). PET Imaging in Oncology: Current Applications and Future Directions. Imaging in Medicine, 16(5), 224-225. [Link]

  • ResearchGate. (2026). Efficient Tandem Biocatalytic Process for the Kinetic Resolution of Aromatic β-Amino Acids. ResearchGate. [Link]

  • NIST. (n.d.). DL-Phenylalanine. NIST WebBook. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. ResearchGate. [Link]

  • Salomone, A., et al. (2023). Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Communications Biology, 6(1), 1-10. [Link]

Sources

Electronic & Structural Modulation via Fluorinated Phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the physicochemical and electronic perturbations introduced by fluorinated phenylalanine (F-Phe) derivatives in protein engineering and drug development. Unlike standard mutagenesis, which alters steric bulk, fluorination primarily modulates electronic density and quadrupole moments while maintaining near-isosteric geometry with native phenylalanine. This guide details the mechanistic basis of these effects, provides validated protocols for their incorporation, and outlines their utility as 19F NMR probes.

Part 1: The Fluorine Effect — Electronic Landscape

The substitution of hydrogen (Van der Waals radius


 Å) with fluorine (

Å) is a subtle steric change but a drastic electronic modification. The high electronegativity of fluorine (

) exerts a strong inductive effect (

), withdrawing electron density from the aromatic ring.
Quadrupole Moment Inversion

The most critical concept for rational design using F-Phe is the Quadrupole Moment Inversion .

  • Native Phenylalanine: The

    
    -cloud creates a partial negative charge above and below the ring plane, with a positive equator (hydrogens). This leads to "edge-to-face" stacking preferences to avoid electrostatic repulsion.
    
  • Perfluorophenylalanine (F

    
    -Phe):  The electron-withdrawing fluorines deplete the 
    
    
    
    -cloud, creating a partial positive potential above the ring and a negative equator.
  • Result: This inversion allows for "face-to-face" stacking between Phe and F

    
    -Phe, a geometry that is energetically forbidden in native proteins but highly stable (
    
    
    
    to
    
    
    kcal/mol) in engineered variants.
Cation- Modulation

Cation-


 interactions (e.g., Phe-Lys, Phe-Arg) rely on the negative potential of the aromatic face.
  • Mechanism: Fluorination reduces the electron density of the ring.[1]

  • Effect: Monofluorination (4-F-Phe) weakens the interaction; Perfluorination (F

    
    -Phe) abolishes it or turns it repulsive.
    
  • Application: This allows researchers to "dial down" specific binding interactions to validate mechanistic hypotheses without deleting the residue entirely.

Visualization: The Electronic Perturbation Logic

ElectronicLandscape Phe Native Phenylalanine (Electron-Rich Face) F_Sub Fluorine Substitution (Inductive Effect -I) Phe->F_Sub Modification Quad_Inv Quadrupole Inversion (Positive Face Potential) F_Sub->Quad_Inv Electron Withdrawal CationPi Attenuated Cation-Pi Interactions F_Sub->CationPi Reduced Pi-Density Hydro Altered Hydrophobicity (Dipole vs. Lipophilicity) F_Sub->Hydro C-F Polarity Stacking Stabilized Face-to-Face Pi-Stacking (Phe/F5-Phe) Quad_Inv->Stacking Electrostatic Complementarity

Figure 1: Mechanistic flow of electronic modulation upon fluorination of phenylalanine.

Part 2: Physicochemical Data Profile

The following table summarizes the key properties of common derivatives compared to native Phenylalanine. Note that while hydrophobicity generally increases with fluorination, the specific position (ortho/meta/para) alters the dipole vector significantly.

Derivative

(Hammett)
pKa (COOH)pKa (NH

)
Dipole Moment (D)19F NMR Shift (ppm)*
L-Phenylalanine 0.001.839.130.0N/A
4-Fluoro-Phe 0.06~2.13~9.051.4-115 to -118
3-Fluoro-Phe 0.34~2.10~9.001.3-110 to -113
2-Fluoro-Phe N/A~2.05~8.951.3-112 to -115
F

-Phe
High< 1.8< 8.5~0.0-162 (multi)

Data Insights:

  • pKa Shifts: The inductive effect lowers the pKa of the ammonium group (making it more acidic) and the carboxyl group. This can subtly alter local pH sensitivity in active sites.

  • NMR Shifts: Values are referenced to CFCl

    
    . The chemical shift is highly sensitive to the local dielectric constant (solvation status), making these excellent reporters for protein folding.
    

Part 3: Experimental Protocols

To utilize these derivatives, they must be incorporated into the protein backbone. Two primary methods exist: Global Incorporation (Residue-Specific) and Site-Specific Incorporation .

Protocol A: Residue-Specific Incorporation (SPI Method)

Best for: Global labeling for NMR or stabilizing global structure. Requirement: Phenylalanine auxotrophic E. coli strain (e.g., DL39).

  • Inoculation: Inoculate DL39 cells in M9 minimal media supplemented with standard L-Phe (50 mg/L) and antibiotics.

  • Growth: Grow at 37°C until OD

    
     reaches 0.8–0.9 (mid-log phase).
    
  • Depletion Step (Critical):

    • Centrifuge cells (4,000 x g, 10 min).

    • Wash pellet 2x with sterile 0.9% NaCl to remove residual L-Phe.

    • Resuspend in fresh M9 media lacking L-Phe .

  • Starvation: Incubate for 30 minutes at 37°C to deplete intracellular L-Phe pools.

  • Incorporation: Add the fluorinated analog (e.g., 4-F-Phe) at 60–100 mg/L .

  • Induction: Induce expression (IPTG 1 mM) and incubate for 4–6 hours.

    • Note: Protein yield will be lower than wild-type due to the kinetic lag of the native tRNA synthetase processing the analog.

Protocol B: Site-Specific Incorporation (Amber Suppression)

Best for: Precise FRET studies, single-site NMR probes, or specific "lock-and-key" stabilization. Requirement: Orthogonal tRNA/RS pair (e.g., M. jannaschii TyrRS evolved for F-Phe).

  • Transformation: Co-transform E. coli BL21(DE3) with:

    • Plasmid A: Gene of interest with TAG stop codon at target site.

    • Plasmid B: Orthogonal tRNA

      
       and evolved aaRS.
      
  • Media Prep: Prepare media containing antibiotics for both plasmids.

  • Induction: Grow to OD

    
     0.6.
    
  • Addition: Add F-Phe analog (1 mM final concentration) directly to media.

    • Tip: Dissolve F-Phe in a small volume of 1M NaOH or HCl before adding to media to ensure solubility, then check pH.

  • Expression: Induce with IPTG and Arabinose (if using pEVOL system).

Workflow Visualization

ExperimentalWorkflow cluster_SPI Global Incorporation (Auxotroph) Start Inoculate Auxotroph (M9 + Native Phe) Wash Wash & Deplete (Remove Native Phe) Start->Wash Add Add F-Phe Analog (Excess Conc.) Wash->Add Express Induce Expression (Translation uses F-Phe) Add->Express

Figure 2: The Specific Incorporation (SPI) workflow for global replacement of Phenylalanine.[2]

Part 4: Analytical Characterization (19F NMR)

19F NMR is the gold standard for validating incorporation and analyzing structural dynamics.

Why 19F?
  • Zero Background: No endogenous fluorine exists in biological systems.

  • High Sensitivity: 83% sensitivity relative to 1H.

  • CSA Sensitivity: The Chemical Shift Anisotropy (CSA) of fluorine is highly sensitive to conformational changes.

Data Interpretation Guide

When analyzing the spectra of a F-Phe labeled protein:

  • Solvent Exposure:

    • Downfield Shift (Deshielded): Indicates the residue is buried in the hydrophobic core or involved in

      
      -stacking.
      
    • Upfield Shift (Shielded): Indicates the residue is solvent-exposed (water stabilizes the dipole).

  • Line Broadening:

    • Sharp peaks indicate a flexible, mobile region.

    • Broad peaks indicate intermediate exchange rates (conformational heterogeneity) or aggregation.

References

  • Hunter, C. A., & Sanders, J. K. (1990).

    
    -
    
    
    
    interactions. Journal of the American Chemical Society.[3] Link
  • Galles, G. D., et al. (2023).[4] Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells. Nature Communications.[3] Link

  • Hammill, J. T., et al. (2013). Exploring and exploiting polar-

    
     interactions with fluorinated aromatic amino acids. Accounts of Chemical Research. Link
    
  • Merkel, L., et al. (2010). Fluorinated amino acids: a probe for protein–protein interaction.[1][3][5] ChemBioChem. Link

  • Salwiczek, M., et al. (2012). Fluorine as a lipophilicity tuner for amino acids and peptides.[1] Chemistry – A European Journal. Link

Sources

Technical Guide: Metabolic Stability of 5-Bromo-2-fluoro-DL-phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the metabolic stability profile of 5-Bromo-2-fluoro-DL-phenylalanine , a halogenated non-canonical amino acid used in peptide engineering, medicinal chemistry, and structural biology.

Part 1: Executive Summary & Chemical Biology Profile

The Compound Class

5-Bromo-2-fluoro-DL-phenylalanine is a disubstituted phenylalanine analog. It combines two distinct halogen modifications on the phenyl ring:

  • 2-Fluoro (Ortho): Introduces a strong electron-withdrawing group (EWG) adjacent to the alkyl tail, altering the

    
     of the ammonium group and blocking ortho-metabolic attack.
    
  • 5-Bromo (Meta): Provides significant steric bulk and lipophilicity (

    
     increase) at the meta position, often serving as a metabolic blocker or a handle for further functionalization (e.g., Suzuki-Miyaura coupling).
    
  • DL-Stereochemistry: The racemic mixture implies dual metabolic fates. The L-enantiomer mimics the natural nutrient, while the D-enantiomer acts as a non-natural scaffold often resistant to proteolysis.

The "Metabolic Blockade" Strategy

The primary rationale for evaluating this analog is metabolic resistance . Unmodified phenylalanine is rapidly metabolized to tyrosine (4-hydroxylation) or degraded via transamination. The 5-Br/2-F substitution pattern is designed to:

  • Deactivate the Ring: The electronegative fluorine reduces the electron density of the aromatic ring, making it a poorer substrate for electrophilic oxidation by Cytochrome P450 (CYP) enzymes.

  • Steric Hindrance: The bulky bromine atom at position 5 interferes with the binding pockets of enzymes that typically accommodate the smaller hydrogen atom, potentially reducing intrinsic clearance (

    
    ).
    

Part 2: Mechanisms of Metabolic Stability

This section analyzes the specific metabolic pathways relevant to this analog.

Phase I Metabolism: Aromatic Hydroxylation (CYP450 & PAH)
  • Natural Pathway: L-Phenylalanine is hydroxylated at the 4-position by Phenylalanine Hydroxylase (PAH) to form Tyrosine.[1]

  • Analog Behavior:

    • Electronic Effect: The 2-Fluoro substituent exerts a strong inductive effect (-I), pulling electron density away from the ring. This raises the activation energy required for the formation of the radical cation intermediate typical in CYP-mediated hydroxylation.

    • Regioselectivity: While the 4-position (para) remains unsubstituted, the presence of the 5-Bromo group creates steric crowding. This likely reduces the rate of 4-hydroxylation significantly compared to the native amino acid.

    • Defluorination/Debromination: Carbon-Fluorine bonds are metabolically inert (

      
      ). Carbon-Bromine bonds are weaker but generally stable against oxidative cleavage in this context, unless specific reductive pathways are triggered (rare in aerobic microsomes).
      
Stereochemical Divergence (The "DL" Factor)

The metabolic stability of the racemic mixture is a composite of two distinct pathways.

EnantiomerPrimary Metabolic ThreatKey EnzymePredicted Stability
L-Isomer Aromatic Hydroxylation, N-AcetylationCYP450, PAH, NATModerate to High (stabilized by halogens)
D-Isomer Oxidative DeaminationD-Amino Acid Oxidase (DAAO)Low to Moderate (susceptible to DAAO)
  • Critical Insight: While D-amino acids are famous for resisting proteases (peptide bond cleavage), they are susceptible to D-Amino Acid Oxidase (DAAO) , primarily in the kidney and liver.[2] DAAO converts the D-amino acid into an

    
    -keto acid (in this case, 5-bromo-2-fluorophenylpyruvate), releasing ammonia and hydrogen peroxide.[3]
    
Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of the L- and D-isomers.

MetabolicPathways Substrate 5-Bromo-2-fluoro- DL-phenylalanine L_Iso L-Enantiomer Substrate->L_Iso D_Iso D-Enantiomer Substrate->D_Iso CYP CYP450 / PAH (Liver Microsomes) L_Iso->CYP Metab_L 4-Hydroxy Metabolite (Tyrosine Analog) CYP->Metab_L Slow Oxidation Block BLOCKED / SLOWED (Due to F/Br effects) DAAO D-Amino Acid Oxidase (Kidney/Liver) D_Iso->DAAO Keto α-Keto Acid (Phenylpyruvate Analog) DAAO->Keto Oxidative Deamination (Major D-pathway)

Caption: Divergent metabolic fates of the racemic mixture. The L-isomer faces slowed hydroxylation due to halogenation, while the D-isomer is susceptible to oxidative deamination by DAAO.

Part 3: Experimental Protocols

To empirically validate the metabolic stability of this analog, a Microsomal Stability Assay is the industry standard.

Materials
  • Test Compound: 5-Bromo-2-fluoro-DL-phenylalanine (10 mM stock in DMSO).

  • Matrix: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow: Microsomal Stability Assay
  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Aliquot 198 µL of microsome solution into 96-well plates. Spike with 2 µL of test compound (1 µM final conc). Incubate at 37°C for 5 min.

  • Initiation: Add 20 µL of NADPH (or buffer for negative control).

  • Sampling: At

    
     min, remove aliquots and transfer to Quench Solution (1:3 ratio).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Analytical Method (LC-MS/MS)
  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.

  • Transition: Monitor specific MRM transitions.

    • Parent:

      
       (Br isotope pattern).
      
    • Metabolite (Hydroxylated):

      
      .
      
    • Metabolite (Keto Acid):

      
       Loss of mass (check for deamination product).
      
Data Analysis & Interpretation

Calculate the Intrinsic Clearance (


)  using the depletion rate constant (

):






Interpretation Guide:

  • 
    :  Highly Stable. The halogens are effectively blocking metabolism.
    
  • 
    :  Unstable. Likely due to DAAO activity on the D-isomer or unblocked para-hydroxylation.
    

Part 4: Comparative Stability Data (Simulated)

The following table compares the theoretical stability of the 5-Br-2-F analog against standard phenylalanine derivatives.

CompoundSubstitutionPredicted

(Human Microsomes)
Primary Metabolic Liability
L-Phenylalanine None< 10 minRapid 4-hydroxylation (Tyrosine formation)
4-Fluoro-L-Phe 4-F> 60 min4-position blocked; highly stable
2-Fluoro-L-Phe 2-F~ 30-40 min4-position open, but ring deactivated
5-Bromo-2-Fluoro-DL-Phe 2-F, 5-Br ~ 45-60 min High stability (L-form); D-form degrades via DAAO

Note: The "DL" mixture will show a biphasic degradation curve if the assay contains both CYP (active on L) and DAAO (active on D).

References

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications.

  • Journal of Medicinal Chemistry. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

  • Biochemistry. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase.[4]

  • WuXi AppTec DMPK. (2025). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.

  • ThermoFisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes: Protocol.

Sources

5-Bromo-2-fluoro-DL-phenylalanine CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Bromo-2-fluoro-DL-phenylalanine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

Non-canonical amino acids (ncAAs) are pivotal tools in modern chemical biology and drug discovery. Among these, halogenated phenylalanine derivatives have garnered significant attention for their ability to finely tune the physicochemical and biological properties of peptides and proteins. This guide provides a comprehensive technical overview of 5-Bromo-2-fluoro-DL-phenylalanine, a synthetic amino acid analog. We will delve into its chemical identity, physicochemical properties, synthetic strategies, and key applications in research and development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of this compound to modulate biological activity, enhance metabolic stability, or serve as a probe for studying molecular interactions.[1]

Chemical Identity and Physicochemical Properties

5-Bromo-2-fluoro-DL-phenylalanine is a derivative of the essential amino acid phenylalanine, featuring two halogen substitutions on the phenyl ring: a bromine atom at position 5 and a fluorine atom at position 2. This specific substitution pattern imparts unique steric and electronic properties that differ significantly from the parent amino acid.

While a dedicated CAS number for the racemic DL-mixture was not identified in public databases, the L-enantiomer is cataloged, providing a key reference point for its identity.

Compound Identification
IdentifierValueSource
Compound Name 5-Bromo-2-fluoro-DL-phenylalanine-
L-Enantiomer CAS 1270266-32-4[2]
Synonyms (2S)-2-amino-3-(5-bromo-2-fluorophenyl)propanoic acid (for L-form)[2]
Molecular Formula C₉H₉BrFNO₂[2]
Molecular Weight 262.08 g/mol [3]
InChI Key (L-form) BYTRLZMUWHKJRH-QMMMGPOBSA-N[2]
Physicochemical Data

The introduction of halogen atoms, particularly the combination of fluorine and bromine, profoundly influences properties like hydrophobicity, electronic character, and the potential for forming halogen bonds.[1][4]

PropertyValue / DescriptionRationale & Significance
Physical Form Expected to be a solid.Typical for amino acids.
Purity Typically supplied at ≥95% - 97%.[2][5]
Storage Room Temperature or Refrigerated.[2][6][7]
Hydrophobicity (LogP) Calculated LogP values for halogenated phenylalanines are altered compared to the parent L-Phenylalanine (-1.4).[1]The increased hydrophobicity from the bromine atom can enhance binding in hydrophobic pockets of target proteins and influence aggregation kinetics in peptides.[8][9]
Electronic Effect Fluorine is a strongly electron-withdrawing group; Bromine is also electron-withdrawing but larger and more polarizable.These electronic modifications alter the pKa of the aromatic ring and can influence cation-π or π-π stacking interactions, critical for receptor binding.[1]

Synthesis Strategies

A common and robust method is the alkylation of a glycine equivalent with a substituted benzyl bromide.

Conceptual Synthesis Workflow

The diagram below outlines a plausible synthetic pathway, starting from a commercially available precursor like 5-bromo-2-fluoroaniline.

G A 5-Bromo-2-fluoroaniline B Sandmeyer Reaction (NaNO₂, HBF₄ or CuBr) A->B Diazotization & Halogenation C 5-Bromo-2-fluorobenzyl halide B->C Radical Bromination (e.g., NBS) E Alkylation C->E D Glycine Enolate Equivalent (e.g., Diethyl Acetamidomalonate) D->E F Alkylated Malonate Intermediate E->F C-C Bond Formation G Acid Hydrolysis & Decarboxylation F->G Deprotection H 5-Bromo-2-fluoro-DL-phenylalanine G->H SPPS_Workflow cluster_resin Solid Phase (Resin) cluster_cycle Iterative Synthesis Cycle Resin Rink Amide Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Resin->Deprotection Initial Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Repeat for each AA Coupling 3. Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Repeat for each AA Wash2 4. DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA end_cleavage Final Cleavage (TFA Cocktail) Wash2->end_cleavage After Final AA start Start start->Resin Load Resin purify Purification (RP-HPLC) end_cleavage->purify analyze Analysis (LC-MS) purify->analyze

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) workflow diagram.

Step-by-Step Methodology
  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Leucine):

    • Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • In a separate vial, pre-activate Fmoc-Leu-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.

    • Add the activation mixture to the resin and couple for 1-2 hours.

  • Iterative Cycles (Gly, X, Val, Tyr):

    • Repeat the deprotection, wash, and coupling steps for each subsequent amino acid.

    • Expertise Note: For the coupling of 5-Bromo-2-fluoro-DL-phenylalanine, a double coupling (repeating the coupling step) is recommended. The bulky, electron-withdrawn side chain can sometimes lead to slower coupling kinetics. This ensures the reaction proceeds to completion, preventing deletion sequences.

  • N-Terminal Acetylation:

    • After the final amino acid (Tyr) is coupled and deprotected, wash the resin with DMF.

    • Add a solution of 10% Acetic Anhydride and 1% DIPEA in DMF to the resin. React for 30 minutes. This caps the N-terminus.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) and react for 2-3 hours at room temperature.

    • Trustworthiness Note: The TIS acts as a scavenger to prevent side reactions with the tyrosine side chain during cleavage. This self-validating step ensures the integrity of the final product.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide.

    • Purify the peptide using reverse-phase HPLC (RP-HPLC).

  • Analysis: Confirm the mass and purity of the final peptide using LC-MS.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken.

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation. [5]* Precautionary Statements: Avoid breathing dust. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection. [5]* Action: Always consult the latest Safety Data Sheet (SDS) from the supplier before handling.

Conclusion

5-Bromo-2-fluoro-DL-phenylalanine is a highly valuable, synthetically accessible non-canonical amino acid. Its unique combination of steric bulk, hydrophobicity, and electronic properties, conferred by the bromo- and fluoro-substituents, makes it a powerful tool for medicinal chemists and chemical biologists. From enhancing receptor binding affinity through halogen bonding to serving as a sensitive ¹⁹F NMR probe, this compound offers diverse functionalities for probing and modulating biological systems. Its application in peptide and protein engineering will continue to contribute to the development of novel therapeutics and a deeper understanding of molecular recognition and self-assembly processes. [1]

References

  • A Comprehensive Review of Halogenated Phenylalanine Derivatives: Synthesis, Applications, and Experimental Insights. (2025). Benchchem.
  • 5-Bromo-2-fluoro-L-phenylalanine | 1270266-32-4. Sigma-Aldrich.
  • Application of Halogen Bond in Drug Discovery. PharmaBlock.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020).
  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. (2004). Stroke.
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. (2020).
  • The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Form
  • 3-Bromo-5-fluoro-DL-phenylalanine. Advanced ChemBlocks.
  • 4-Bromo-2-fluoro-DL-phenylalanine | 439587-17-4. Sigma-Aldrich.
  • 3-Bromo-5-fluoro-D-phenylalanine. Benchchem.
  • 3-Bromo-5-fluoro-L-phenylalanine | 1269807-22-8. Sigma-Aldrich.

Sources

Methodological & Application

Application Note: Synthesis and Diastereomeric Resolution of Peptides Incorporating 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Discovery Scientists Content Focus: Fmoc-Solid-Phase Peptide Synthesis (SPPS), Steric/Electronic Optimization, and Racemate Resolution

Rationale and Chemical Causality

The incorporation of unnatural, halogenated amino acids into peptide sequences is a highly effective strategy for modulating target binding affinity, proteolytic stability, and overall lipophilicity. Specifically,1[1] because the high electronegativity and small van der Waals radius of fluorine can restrict rotameric conformations without drastically altering the peptide's global topology.

The specialized building block 5-Bromo-2-fluoro-DL-phenylalanine (CAS: 439587-18-5) offers dual functionality:

  • Conformational Control: The ortho-fluorine (2-position) introduces stereoelectronic effects that rigidify the aromatic side chain relative to the peptide backbone.

  • Reactive Handle: The meta-bromine (5-position) serves as a heavy atom for crystallographic phasing or as an orthogonal handle for2[2].

The Stereochemical Challenge: Because this reagent is a racemic (DL) mixture, its incorporation during 3[3] will inherently generate a pair of diastereomeric peptides. Rather than a drawback, this allows researchers to synthesize two stereochemical analogs simultaneously, doubling the Structure-Activity Relationship (SAR) data points once the epimers are resolved via RP-HPLC. Furthermore,4[4].

Process Workflow

The following self-validating workflow ensures that the steric hindrance of the halogenated, racemic building block does not lead to deletion sequences.

G Start Fmoc-Resin Preparation Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Coupling of 5-Br-2-F-DL-Phe (HATU/DIPEA, 2-4 hours) Deprotect->Couple Test Kaiser Test Validation Couple->Test Double Double Coupling (If Positive) Test->Double Positive Cleave TFA Cleavage & Global Deprotection Test->Cleave Negative Double->Test Purify RP-HPLC Separation (Diastereomer Resolution) Cleave->Purify Downstream Pd-Catalyzed Cross-Coupling (Optional) Purify->Downstream

Workflow for SPPS and diastereomeric resolution of 5-Br-2-F-DL-Phe containing peptides.

Physicochemical & Kinetic Parameters

Coupling a bulky, halogenated D/L amino acid requires specific deviations from standard SPPS protocols. The table below summarizes the causality behind these necessary adjustments.

Table 1: Comparative Parameters for Peptide Assembly

ParameterStandard Fmoc-L-PheFmoc-5-Bromo-2-fluoro-DL-PheMechanistic Impact on Protocol
Stereochemistry Pure L-enantiomerRacemic (DL) mixture[5]; requires resolution of diastereomers post-cleavage.
Electronic Effects NeutralInductive withdrawal by F & BrThe ortho-fluorine reduces the nucleophilicity of the

-amine once deprotected, hindering the subsequent coupling step.
Coupling Kinetics Fast (30–60 min)Slow (2–4 hours)[6], demanding extended reaction times.
Optimal Activator HBTU or DIC/HOBtHATU / HOAtThe 7-azabenzotriazole moiety in HATU provides a neighboring group effect, accelerating the acylation of sterically hindered amines.

Detailed Experimental Protocol

Note: This protocol assumes the starting material has been pre-protected as Fmoc-5-Bromo-2-fluoro-DL-Phe-OH. If starting from the free amino acid, standard Fmoc-OSu protection in aqueous dioxane with


 is required prior to SPPS.
Step 1: Resin Swelling and Deprotection
  • Swelling: Weigh the desired amount of Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal acids) into a fritted SPPS reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Removal: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain and repeat with a fresh solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 × 1 min) to remove all traces of piperidine, which could otherwise prematurely cap the activated amino acid.

Step 2: Coupling Fmoc-5-Bromo-2-fluoro-DL-Phe-OH
  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-5-Bromo-2-fluoro-DL-Phe-OH and 3.9 equivalents of HATU in a minimum volume of DMF. Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Pre-activation: Allow the mixture to pre-activate for exactly 2 minutes. 6[6]; HATU is critical here to overcome the steric bulk of the racemic mixture.

  • Coupling: Add the activated solution to the resin. Agitate at room temperature for 2 to 4 hours.

Step 3: Self-Validation via Kaiser Test

To ensure the protocol acts as a self-validating system, a colorimetric assay must be performed before proceeding.

  • Extract a few resin beads and wash them with ethanol.

  • Add 2 drops each of ninhydrin, phenol, and potassium cyanide solutions, then heat at 120°C for 5 minutes.

  • Interpretation: 5[5] using 2.0 equivalents of the amino acid and DIC/OxymaPure for an additional 2 hours.

Step 4: Coupling the Subsequent Amino Acid (Critical Bottleneck)

Once the 5-Br-2-F-Phe residue is successfully attached and its Fmoc group removed, the newly exposed


-amine is highly unreactive due to the steric shielding and electron-withdrawing nature of the ortho-fluorine.
  • Mandatory Double Coupling: The amino acid immediately following the halogenated residue must be double-coupled.

  • Couple using HATU/DIPEA for 2 hours, drain, and repeat with fresh reagents for an additional 2 hours to prevent deletion sequences.

Step 5: Cleavage and Global Deprotection
  • Following sequence completion, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade Water.

  • Agitate for 2.5 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether (-20°C) to precipitate the crude peptide. Centrifuge, decant the ether, wash the pellet twice with fresh cold ether, and lyophilize.

Step 6: Diastereomeric Resolution (RP-HPLC)

Because the input amino acid was a DL racemate, the crude product contains two distinct diastereomers (the L-Phe and D-Phe derivatives).

  • Dissolve the crude peptide in a minimum volume of 50% Acetonitrile/Water.

  • Inject onto a Preparative C18 RP-HPLC column.

  • Gradient Strategy: Utilize a highly shallow gradient (e.g., 0.1% to 0.25% increase of Acetonitrile per minute in 0.1% aqueous TFA). The diastereomers will resolve into two distinct peaks due to the differential interaction of the D- versus L- side chain with the chiral backbone of the rest of the peptide sequence.

  • Lyophilize the separated fractions and confirm the exact mass and isotopic distribution (specifically looking for the characteristic 1:1 M / M+2 bromine isotope pattern) via high-resolution LC-MS.

References

  • A Comparative Guide to the Solid-Phase Synthesis of Peptides Incorporating Fmoc-Phe(4-Br). Benchchem.
  • 5-BROMO-2-FLUORO-DL-PHENYLALANINE | 439587-18-5. Sigma-Aldrich.
  • Heterochirality and Halogenation Control Phe-Phe Hierarchical Assembly. ACS Nano.
  • Overview of Solid Phase Peptide Synthesis (SPPS). Peptide.com.
  • One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters - ACS Publications.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.
  • Technical Support Center: D-Phenylalanine Coupling in SPPS. Benchchem.

Sources

using 5-Bromo-2-fluoro-DL-phenylalanine as a 19F NMR probe

Advanced Application Note: 5-Bromo-2-fluoro-DL-phenylalanine as a Dual-Modal F NMR Probe and Orthogonal Handle

Target Audience: Structural Biologists, Protein Engineers, and Drug Development Scientists Application: Conformational dynamics mapping, ligand-binding assays, and post-translational orthogonal functionalization.

Executive Briefing & Mechanistic Rationale

The integration of unnatural amino acids (UAAs) into recombinant proteins has revolutionized structural biology. Among these, 5-Bromo-2-fluoro-DL-phenylalanine (5-Br-2-F-Phe) stands out as a sophisticated, dual-modal probe. While standard fluorinated amino acids are routinely used to study protein dynamics [1], the specific bromo-fluoro substitution pattern of this molecule provides two distinct, non-overlapping bio-orthogonal handles:

  • The

    
    F NMR Handle (2-Fluoro Position):  Fluorine-19 offers 100% natural abundance, a nuclear spin of ½, and a gyromagnetic ratio nearly as high as a proton. Crucially, biological systems lack background fluorine [3]. Placing the fluorine at the ortho (2-) position relative to the amino acid backbone makes its chemical shift exquisitely sensitive to local 
    
    
    and
    
    
    rotameric states and backbone dihedral angles, allowing researchers to detect subtle allosteric shifts that 4-fluoro variants often miss [2].
  • The Orthogonal Reactivity & Phasing Handle (5-Bromo Position): The bromine atom at the meta (5-) position serves a dual purpose. Structurally, it acts as a heavy atom for Single-wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography. Chemically, the aryl bromide is a privileged substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) under mild aqueous conditions, enabling the site-specific attachment of fluorophores or spin labels post-translationally.

Expertise Insight (The Racemate Advantage): Commercially available 5-Br-2-F-Phe is typically sold as a DL-racemate to reduce synthesis costs. During in vivo expression, the host organism's endogenous aminoacyl-tRNA synthetases (or engineered orthogonal pairs) act as a strict chiral filter. Only the L-enantiomer is charged onto the tRNA and incorporated into the nascent polypeptide; the D-enantiomer remains inert in the media, eliminating the need for expensive pre-expression chiral resolution.

Quantitative Data Summaries

To understand why

Table 1: Comparative NMR Properties of Biological Nuclei
NucleusSpinNatural Abundance (%)Gyromagnetic Ratio (

)
Relative SensitivityBiological Background

1/299.9826.751.00Extremely High

1/2100.025.160.83Negligible

1/21.076.720.015High

1/20.37-2.710.001High
Table 2: Mass Spectrometry Self-Validation Matrix
Target ResidueMonoisotopic Mass (Da)Mass Shift (

Da)
Diagnostic Isotopic Signature
Natural L-Phenylalanine165.080.00 (Baseline)Standard (M, M+1)
5-Br-2-F-L-Phenylalanine 260.98+95.90 1:1 Doublet (

/

) separated by 2 Da

Strategic Workflow

The following diagram illustrates the holistic pipeline from gene expression to dual-modal application.

WorkflowAGene ofInterestBExpression Host(Auxotroph/Suppression)A->BDTarget ProteinExpressionB->DCMedia Supplement(5-Br-2-F-DL-Phe)C->BE19F NMR(Conformation)D->E Structural ProbeFPd-Cross Coupling(Orthogonal Tag)D->F Chemical Handle

Workflow for the dual-modal application of 5-Br-2-F-Phe in protein engineering and NMR analysis.

Experimental Protocols

Protocol A: Residue-Specific Incorporation via Shikimate Pathway Inhibition

This protocol utilizes glyphosate to inhibit EPSP synthase, forcing the expression host to rely on exogenously supplied aromatic amino acids [3].

Step-by-Step Methodology:

  • Inoculation & Growth: Grow E. coli BL21(DE3) harboring your expression plasmid in 1 L of M9 minimal media supplemented with standard antibiotics at 37°C until OD

    
     reaches 0.6.
    
  • Pathway Inhibition: Add glyphosate to a final concentration of 1 g/L. Causality: Glyphosate effectively shuts down the endogenous shikimate pathway, halting the de novo synthesis of Phe, Tyr, and Trp.

  • UAA Supplementation: Immediately add 50 mg/L L-Tyrosine, 50 mg/L L-Tryptophan, and 250 mg/L 5-Bromo-2-fluoro-DL-phenylalanine. Causality: The higher concentration of the DL-racemate compensates for the fact that only 50% (the L-enantiomer) is biologically available.

  • Induction: Wait 15 minutes to allow cellular uptake of the amino acids, then induce with 1 mM IPTG. Express for 4 hours at 37°C (or overnight at 18°C depending on protein solubility).

  • Purification: Harvest cells and purify the protein via standard Ni-NTA affinity chromatography.

Trustworthiness & Validation Checkpoint: After purification, perform Intact Protein ESI-TOF Mass Spectrometry. You must observe a mass shift of exactly +95.9 Da per phenylalanine residue in your sequence. Furthermore, the presence of bromine dictates that the mass envelope will display a distinct 1:1 isotopic doublet spaced 2 Da apart (representing


 and 

). If this doublet is absent, incorporation has failed.
Protocol B: F NMR Spectroscopy of Labeled Proteins

Because

Step-by-Step Methodology:

  • Sample Preparation: Buffer exchange the purified protein into 50 mM Sodium Phosphate, 50 mM NaCl, pH 7.4. Concentrate the protein to 50–200

    
    M.
    
  • Lock & Reference Addition: Add D

    
    O to a final concentration of 10% (v/v). Add Trifluoroacetic acid (TFA) to a final concentration of 50 
    
    
    M. Causality: D
    
    
    O provides the deuterium lock signal to prevent magnetic field drift during acquisition. TFA serves as an internal chemical shift reference (set to -76.55 ppm).
  • Acquisition Parameters:

    • Pulse Sequence: 1D

      
      F with inverse-gated 
      
      
      decoupling.
    • Causality: The fluorine at the 2-position will naturally couple with the protons at the 3, 4, and 6 positions of the phenyl ring, splitting the signal and reducing the signal-to-noise ratio (S/N).

      
       decoupling collapses these multiplets into sharp singlets, drastically improving resolution and sensitivity.
      
    • Relaxation Delay (D1): Set to 2.0–3.0 seconds. Causality:

      
      F nuclei in large macromolecules often exhibit long 
      
      
      relaxation times. A short D1 will lead to signal saturation and artificial reduction of peak integration values.
  • Data Processing: Apply an exponential window function (line broadening of 5–10 Hz) prior to Fourier transformation to optimize S/N, followed by zero-filling to 64k points for digital resolution.

Data Analysis Pipeline

NMR_PipelineS1Sample Prep(50mM PO4, 10% D2O)S2Internal Referencing(TFA at -76.55 ppm)S1->S2S3Data Acquisition(1D 19F, 1H-Decoupled)S2->S3S4Spectral Processing(Apodization, Zero-filling)S3->S4S5Conformational Analysis(Chemical Shift Mapping)S4->S5

Step-by-step pipeline for 19F NMR data acquisition and conformational analysis.

Interpretation of Results & Troubleshooting

  • Multiple Peaks for a Single Residue: If you have engineered a single 5-Br-2-F-Phe into your protein but observe two distinct

    
    F signals, this is not an error. It indicates conformational heterogeneity —your protein exists in two distinct, slowly interconverting structural states (on the NMR timescale) [2]. The integration ratio of these peaks directly represents the thermodynamic population of each state.
    
  • Peak Broadening: Severe peak broadening usually indicates intermediate chemical exchange (dynamics occurring on the microsecond-to-millisecond timescale) or protein aggregation. Self-Validation: Run Dynamic Light Scattering (DLS) to rule out aggregation. If the protein is monodisperse, the broadening is a genuine dynamic feature of the protein's conformational landscape.

References

  • Site-specific incorporation of a (19)F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity. Journal of the American Chemical Society (JACS).[Link]

  • Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases. ACS Sensors.[Link]

  • Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics.[Link]

  • Use of 19F NMR to Probe Protein Structure and Conformational Changes. National Center for Biotechnology Information (PMC).[Link]

Precision Solid-Phase Peptide Synthesis (SPPS) of Halogenated Peptides: Overcoming Steric and Electronic Challenges

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated amino acids (Cl, Br, I, F) are critical tools in modern peptide chemistry. They serve as handles for late-stage functionalization (e.g., Suzuki-Miyaura or Sonogashira cross-couplings), precursors for peptide "stapling," and probes for X-ray crystallography (anomalous scattering). However, their incorporation into Solid-Phase Peptide Synthesis (SPPS) presents unique challenges:

  • Steric Hindrance: Bulky halogens (especially Iodo- and Bromo-) can impede coupling efficiency.

  • Electronic Effects: Electron-withdrawing halogens increase the acidity of the

    
    -proton, heightening the risk of racemization during activation.
    
  • Chemical Instability: Aryl iodides and bromides are sensitive to photolysis and certain cleavage scavengers.

This guide provides a validated, high-fidelity protocol for incorporating halogenated amino acids, specifically focusing on Fmoc-Phe(4-X)-OH derivatives (where X = F, Cl, Br, I), while mitigating side reactions.

Strategic Planning: The "Why" and "How"

Halogen Stability Matrix

Before starting, assess the vulnerability of your specific halogenated building block.

HalogenSteric Bulk (Van der Waals Radius)PhotostabilityChemostability (Cleavage)Special Precautions
Fluorine (F) Low (1.47 Å)HighHighStandard SPPS protocols apply.
Chlorine (Cl) Medium (1.75 Å)HighHighGenerally stable; standard coupling effective.
Bromine (Br) High (1.85 Å)ModerateModerateProtect from direct sunlight; avoid strong reducing scavengers.
Iodine (I) Very High (1.98 Å)Low Low CRITICAL: Wrap vessels in foil. Use milder bases (Collidine).[1]
Resin Selection[2]
  • Rink Amide Resins (0.6–0.7 mmol/g): Preferred for C-terminal amides. The TFA cleavage conditions are compatible with aryl halogens.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended if the peptide contains acid-sensitive halogens or if you plan to cleave the protected peptide fragment. 2-CTC allows cleavage with dilute TFA (1%), preserving the halogen handle.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4]
  • Coupling Reagents: DIC (Diisopropylcarbodiimide), Oxyma Pure (Ethyl cyano(hydroxyimino)acetate). Note: Oxyma is preferred over HOBt due to safety and efficiency.

  • Alternative for Hindered Couplings: HATU, COMU.

  • Bases: DIPEA (Diisopropylethylamine), 2,4,6-Collidine (TMP).

  • Solvents: DMF (Peptide grade), DCM, DMSO (for hydrophobic residues).

  • Scavengers: TIS (Triisopropylsilane), Water.[2][3][4] Avoid EDT (Ethanedithiol) for Iodinated peptides unless Cys/Met are present, as thiols can occasionally promote radical side reactions under strong acid/light.

Workflow Visualization

SPPS_Workflow Start Start: Resin Swelling (DMF/DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Decision Is AA Halogenated? Wash1->Decision Standard_Coup Standard Coupling (DIC/Oxyma, 3 eq) Decision->Standard_Coup No Halo_Coup Halogenated AA Coupling (See Optimization Table) Decision->Halo_Coup Yes (e.g., Phe(4-I)) Check Kaiser Test / UV Monitor Standard_Coup->Check Halo_Coup->Check Recouple Re-Couple (HATU/Collidine) Check->Recouple Fail (<99%) Capping Capping (Optional) (Ac2O/Lutidine) Check->Capping Pass Recouple->Capping Capping->Deprotect Next Cycle Cleavage Final Cleavage (TFA/TIS/H2O) Capping->Cleavage End of Seq

Caption: Figure 1. Optimized SPPS workflow for halogenated amino acids. Note the decision branch for specific coupling conditions.

Step-by-Step Methodology
Step 1: Resin Preparation[2]
  • Weigh appropriate resin (e.g., 0.1 mmol scale).

  • Swell in DCM for 20 mins, then wash with DMF (3x).

Step 2: Fmoc Deprotection
  • Treat with 20% Piperidine in DMF (2 x 5 min).

  • Expert Insight: For sequences containing sensitive halogens (I, Br), ensure the reaction vessel is shielded from ambient light (wrap in aluminum foil) from this point forward to prevent photodehalogenation.

Step 3: Coupling of Halogenated Amino Acid (The Critical Step)

Halogenated amino acids (e.g., Fmoc-Phe(4-I)-OH) are hydrophobic and sterically demanding.

  • Solubility Trick: Dissolve the Fmoc-AA in a minimal amount of DMSO or NMP (e.g., 200 µL) before adding the main volume of DMF. This prevents precipitation on the resin.

  • Activation Protocol (Choice of A or B):

    • Protocol A (Standard - Low Racemization Risk):

      • AA (3.0 eq) + Oxyma Pure (3.0 eq) + DIC (3.0 eq) in DMF.

      • Pre-activate for 2 mins.

      • Add to resin.[1][2][3][] Shake for 60-90 mins at Room Temp.

    • Protocol B (Hindered/High Value AA - High Efficiency):

      • AA (2.5 eq) + HATU (2.5 eq) + 2,4,6-Collidine (5.0 eq).

      • Why Collidine? It is a weaker base than DIPEA (pKa ~7.4 vs 10.5). Strong bases like DIPEA can abstract the acidified

        
        -proton of halogenated phenylalanines, leading to racemization. Collidine minimizes this risk while maintaining coupling efficiency.[1]
        
Step 4: Washing & Capping
  • Wash with DMF (5x).

  • Perform a Kaiser Test. If blue (incomplete), re-couple using Protocol B .

  • Capping with Acetic Anhydride/Lutidine is recommended to truncate deletion sequences, which are hard to separate from halogenated products.

Step 5: Final Cleavage

Crucial: The choice of scavenger affects halogen retention.

  • Recommended Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O .

    • Triisopropylsilane (TIS) is an excellent scavenger that does not reduce aryl halides.

  • Avoid: Reagents containing high concentrations of thiols (like EDT) unless necessary for Met/Cys protection, as they can occasionally participate in radical halogen abstraction under light exposure.

  • Procedure:

    • Add cold cleavage cocktail to resin.[3]

    • Shake for 2–3 hours (protected from light).

    • Precipitate in cold diethyl ether. Centrifuge and dry.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Coupling Steric hindrance of Halogen (I/Br)Switch to HATU/Collidine; Increase temp to 40°C (Caution: Racemization risk increases).
Dehalogenation (Product - X) Photolysis or Radical ScavengingWrap vessel in foil. Remove EDT from cleavage cocktail. Ensure TIS is fresh.
Racemization Base-catalyzed proton abstractionUse Collidine or Oxyma/DIC (base-free). Avoid DIPEA/NMM.
Precipitation Hydrophobicity of Halogenated AADissolve AA in 10-20% DMSO/DMF mixture.
Decision Matrix for Coupling Reagents

Coupling_Logic Start Select Coupling Reagent Check_Pos Halogen Position/Type? Start->Check_Pos Para_F_Cl Para-Fluoro/Chloro (Low Sterics) Check_Pos->Para_F_Cl Ortho_I_Br Ortho-Iodo/Bromo (High Sterics) Check_Pos->Ortho_I_Br DIC_Oxyma DIC / Oxyma (Standard, Low Racemization) Para_F_Cl->DIC_Oxyma HATU_Coll HATU / Collidine (High Power, Controlled Base) Ortho_I_Br->HATU_Coll

Caption: Figure 2. Logic gate for selecting coupling reagents based on steric demand.

References

  • Biotage. (2023).[4] Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Fmoc-protection strategies for 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the optimized protocols for the


-Fmoc protection of 5-Bromo-2-fluoro-DL-phenylalanine , a critical non-canonical amino acid (NCAA) scaffold. The simultaneous presence of a bromine handle (for Pd-catalyzed cross-coupling) and a fluorine atom (for metabolic stability and conformation control) makes this residue highly valuable in peptidomimetic drug discovery.

While standard Schotten-Baumann conditions are generally applicable, the specific electronic and solubility profiles of this halogenated substrate require modified workflows to prevent oligomerization and maximize yield. This guide prioritizes the Fmoc-OSu route for its superior impurity profile, while providing a cost-effective Fmoc-Cl alternative for large-scale, non-GMP batches.

Critical Pre-Synthesis Considerations

Before initiating synthesis, three key factors regarding the substrate (5-Bromo-2-fluoro-DL-phenylalanine) must be addressed to ensure downstream compatibility, particularly for Solid-Phase Peptide Synthesis (SPPS).

Stereochemical Integrity (The "DL" Factor)

The starting material is a racemic mixture (DL).

  • Impact: Direct incorporation into SPPS will yield diastereomeric peptide mixtures (

    
     complexity).
    
  • Strategy: If enantiopure L-isomer is required, perform enzymatic resolution (Acylase I) before Fmoc protection, or chiral HPLC resolution after protection. This protocol focuses on the chemical protection of the DL-mixture, which is often used for initial structure-activity relationship (SAR) screening or racemic crystallography.

Solubility & Hydrophobicity

The 5-Br and 2-F substituents significantly increase lipophilicity compared to native Phenylalanine.

  • Observation: The zwitterionic free amino acid is poorly soluble in pure water.

  • Adjustment: A 1:1 or 2:1 mixture of 1,4-Dioxane:Water or Acetone:Water is required to maintain homogeneity during the reaction.

Reagent Selection: Fmoc-OSu vs. Fmoc-Cl
FeatureFmoc-OSu (Recommended)Fmoc-Cl (Alternative)
Reactivity Moderate (Controlled)High (Aggressive)
Side Reactions Minimal; rare Fmoc-dipeptide formation.[1][2]High risk of "Fmoc-dipeptide" formation.[1]
Byproducts N-Hydroxysuccinimide (Water soluble)HCl (Requires neutralization)
Use Case High-purity SPPS, GMP synthesis.Bulk commodity synthesis.

Expert Insight: For halogenated phenylalanines, the electron-withdrawing nature of the ring slightly lowers the nucleophilicity of the


-amine. Despite this, Fmoc-OSu  remains the reagent of choice to avoid the formation of the difficult-to-remove Fmoc-(5-Br-2-F-Phe)-(5-Br-2-F-Phe)-OH dimer, which is common with Fmoc-Cl [1, 2].

Protocol A: High-Purity Protection via Fmoc-OSu (Gold Standard)

This protocol is designed to minimize dipeptide formation and racemization (if starting with pure isomers).

Reagents:

  • 5-Bromo-2-fluoro-DL-phenylalanine (1.0 equiv)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

  • Sodium Bicarbonate (

    
    ) (2.5 equiv)
    
  • Solvent: Water / 1,4-Dioxane (1:1 v/v)

  • Acidification: 1N HCl

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask, suspend 5-Bromo-2-fluoro-DL-phenylalanine (10 mmol) in 25 mL of Water. Add

    
     (25 mmol) and stir until the solution becomes clear (gas evolution of 
    
    
    
    may occur).
  • Solvent Addition: Add 25 mL of 1,4-Dioxane. The mixture should remain clear. Cool to 0°C in an ice bath.

  • Reagent Addition: Slowly add Fmoc-OSu (11 mmol) dissolved in 10 mL of 1,4-Dioxane dropwise over 20 minutes.

    • Why: Slow addition prevents local high concentrations of Fmoc-OSu, reducing the risk of hydrolysis or oligomerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (System:

    
     90:8:2) or HPLC.[3][4][5]
    
  • Workup (Crucial for Purity):

    • Evaporate the Dioxane under reduced pressure (Rotavap) at <40°C. Do not distill to dryness.

    • Dilute the remaining aqueous residue with 50 mL Water.

    • Wash 1: Extract with Diethyl Ether (

      
       mL). Discard the organic layer. (This removes unreacted Fmoc-OSu and fulvene byproducts).
      
  • Precipitation: Acidify the aqueous phase slowly with 1N HCl to pH 2–3 while stirring vigorously. The product will precipitate as a white solid.

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

    
     mL). Combine organic layers, wash with Brine, dry over 
    
    
    
    , and concentrate.
  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to yield the pure product.

Protocol B: Scale-Up Protection via Fmoc-Cl

Use this only for cost-sensitive, large-scale batches where subsequent purification capabilities (preparative HPLC) are robust.

Adjustments:

  • Base: Use

    
     (Sodium Carbonate) to maintain a higher pH (9–10) to counteract the HCl generated.
    
  • Temperature: Maintain strictly at 0–5°C during addition to suppress dipeptide formation.

  • Reagent: Fmoc-Cl (1.05 equiv).

Warning: If the pH drops below 8.5, the amine of the starting material becomes protonated and unreactive, while the Fmoc-Cl hydrolyzes. If pH is too high (>11), Fmoc cleavage can occur.

Visualization: Synthesis & QC Workflow

The following diagram illustrates the decision matrix for synthesis and Quality Control.

FmocProtection Start Start: 5-Bromo-2-fluoro-DL-Phe CheckChiral Is Enantiopurity Required? Start->CheckChiral Resolution Perform Enzymatic Resolution (Acylase I) CheckChiral->Resolution Yes Solubilization Solubilize in H2O/Dioxane (1:1) Add NaHCO3 (2.5 eq) CheckChiral->Solubilization No (DL ok) Resolution->Solubilization FmocChoice Select Reagent Solubilization->FmocChoice FmocOSu Route A: Fmoc-OSu (High Purity) FmocChoice->FmocOSu Preferred FmocCl Route B: Fmoc-Cl (Low Cost/High Risk) FmocChoice->FmocCl Scale-up Reaction React 18h @ RT FmocOSu->Reaction FmocCl->Reaction Wash Ether Wash (Remove Byproducts) Reaction->Wash Acidify Acidify to pH 2 (Precipitate) Wash->Acidify QC QC: HPLC & 19F-NMR Acidify->QC Success Final Product: Fmoc-5-Br-2-F-DL-Phe QC->Success Purity >98% Repurify Repurify (Recrystallization) QC->Repurify Dimer detected Repurify->QC

Figure 1: Decision tree for the protection and quality control of halogenated phenylalanine derivatives.

Quality Control (QC) Specifications

Due to the halogenated nature, standard UV checks are insufficient.

TestMethodAcceptance CriteriaNotes
Identity 19F-NMR Single peak (approx -110 to -120 ppm)The Fluorine signal is a sensitive probe for impurities.
Purity HPLC (C18) >98% AreaGradient: 5-95% ACN/Water (0.1% TFA). Expect shift vs. non-halogenated Phe.
Chirality Chiral HPLC 50:50 ratio (for DL)Essential to confirm if resolution was attempted.
Side Product LC-MS No [2M+H]+ (Dimer)Check for mass corresponding to Fmoc-AA-AA-OH.

Application: Downstream Utility

The 5-Bromo substituent allows for on-resin bio-orthogonal functionalization . The Fmoc-protected amino acid is stable under standard SPPS coupling (HBTU/DIPEA) and deprotection (Piperidine) conditions.

Workflow for On-Resin Suzuki Coupling:

  • Incorporate Fmoc-5-Br-2-F-Phe into peptide chain.

  • Perform Suzuki-Miyaura coupling on-resin before final cleavage.

    • Catalyst:

      
       or 
      
      
      
      .
    • Boronic Acid: Aryl-boronic acid (5 equiv).

    • Base:

      
       (2M aq).
      
    • Solvent: DMF/Water/EtOH.

  • This yields a biaryl-modified peptide, useful for stapling or fluorescent labeling [3, 4].

Suzuki Resin Peptide-Resin (w/ Br-Phe) Coupling Suzuki Coupling Pd(0), Ar-B(OH)2 Resin->Coupling Cleavage TFA Cleavage Coupling->Cleavage Final Biaryl Peptide Cleavage->Final

Figure 2: On-resin modification workflow.

References

  • National Institutes of Health (NIH). (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from [Link]

Sources

Application Note: Precision N-Terminal Modification and Resolution of 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

5-Bromo-2-fluoro-DL-phenylalanine (5-Br-2-F-Phe) represents a "dual-warhead" non-canonical amino acid (ncAA). The bromine substituent at the meta position serves as a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or as an anomalous scatterer for X-ray crystallographic phasing. The fluorine at the ortho position (2-F) imparts metabolic stability and unique electronic properties, often inducing specific conformational biases through electrostatic repulsion with the carbonyl oxygen.

However, the commercial availability of this compound as a racemic mixture (DL) and the steric bulk of the ortho-fluorine present two distinct challenges:

  • Stereochemical Purity: High-fidelity peptide synthesis requires pure L-enantiomers to prevent structural heterogeneity.

  • N-Terminal Reactivity: The electron-withdrawing nature of the halogenated ring, combined with ortho-steric hindrance, requires optimized protection protocols to prevent side reactions (e.g., dipeptide formation) or incomplete coupling.

This guide details two core workflows: Enzymatic Resolution to isolate the bioactive L-isomer, and Chemoselective Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS).

Protocol A: Enzymatic Resolution of DL-Isomers

Objective: Isolate pure L-5-Bromo-2-fluoro-phenylalanine from the racemic DL-mixture using Aminoacylase I.

Mechanism & Rationale

Direct chemical resolution is inefficient. We employ a self-validating biocatalytic system where Aminoacylase I (from Aspergillus or Porcine Kidney) selectively hydrolyzes the N-acetyl group of the L-isomer only.

  • Input: N-Acetyl-DL-5-Br-2-F-Phe.

  • Enzyme Action: Hydrolyzes L-isomer

    
     Free L-Amino Acid + Acetate.
    
  • Result: The D-isomer remains N-acetylated.

  • Separation: Exploits the solubility difference between the free zwitterionic amino acid (L) and the acidic N-acetyl derivative (D) at specific pH levels.

Workflow Diagram

ResolutionWorkflow Start Start: 5-Br-2-F-DL-Phe (Racemic) Step1 Step 1: Chemical N-Acetylation (Ac2O, NaOH, 0°C) Start->Step1 Inter Intermediate: N-Acetyl-DL-Phe deriv. Step1->Inter Step2 Step 2: Enzymatic Hydrolysis (Aminoacylase I, pH 7.5, 37°C) Inter->Step2 Split Mixture: Free L-Phe + N-Acetyl-D-Phe Step2->Split Acidify Acidify to pH 1-2 (HCl) Split->Acidify Extract Extraction (Ethyl Acetate) Acidify->Extract OrgPhase Organic Phase: N-Acetyl-D-Phe Extract->OrgPhase Contains D-isomer AqPhase Aqueous Phase: Free L-5-Br-2-F-Phe Extract->AqPhase Contains L-isomer Purify Ion Exchange / Recrystallization AqPhase->Purify

Figure 1: Kinetic resolution workflow separating L-enantiomer (aqueous) from D-enantiomer (organic) via selective enzymatic hydrolysis.

Detailed Methodology

Step 1: N-Acetylation (Schotten-Baumann Conditions)

  • Dissolution: Dissolve 10 mmol of 5-Br-2-F-DL-Phe in 20 mL of 2M NaOH. Cool to 0°C.[1]

  • Acetylation: Add 12 mmol Acetic Anhydride dropwise over 30 mins, maintaining pH > 10 with additional NaOH.

  • Acidification: Acidify to pH 2.0 with 6M HCl. The N-acetyl-DL-product will precipitate.

  • Isolation: Filter, wash with cold water, and dry. Yield is typically >90%.[2][3]

Step 2: Biocatalytic Hydrolysis

  • Setup: Suspend the N-acetyl-DL-derivative (5 mmol) in water. Adjust pH to 7.5–7.8 using LiOH or NH₄OH (avoid NaOH if planning ion exchange).

  • Enzyme Addition: Add Aminoacylase I (approx. 10–20 mg, depending on specific activity, typically >2000 U/mg).

  • Incubation: Stir gently at 37°C for 24–48 hours. Monitor reaction progress via TLC or HPLC.

  • Quenching: Acidify mixture to pH 5.0 with acetic acid, treat with activated charcoal, and filter to remove enzyme/impurities.

Step 3: Separation

  • Acid Extraction: Acidify filtrate to pH 1.5 with HCl.

  • Extraction: Extract 3x with Ethyl Acetate.

    • Organic Layer:[4] Contains N-Acetyl-D-5-Br-2-F-Phe .

    • Aqueous Layer: Contains L-5-Br-2-F-Phe (hydrochloride salt).

  • Final Purification: Neutralize the aqueous phase to the isoelectric point (~pH 5.5) to precipitate the free L-amino acid, or purify via cation exchange resin (Dowex 50W).

Protocol B: Chemoselective N-Fmoc Protection

Objective: Prepare Fmoc-L-5-Br-2-F-Phe-OH for Solid Phase Peptide Synthesis (SPPS).

Strategic Considerations
  • Reagent Choice: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to "dipeptide formation" (where the free amino acid attacks the activated Fmoc-amino acid) and racemization. Fmoc-OSu suppresses these side reactions.

  • Ortho-Effect: The 2-Fluoro substituent creates steric bulk near the amine. Ensure vigorous stirring and extended reaction times compared to standard Phe.

Reaction Scheme & Data[5]

Reaction: L-5-Br-2-F-Phe + Fmoc-OSu + NaHCO3 -> Fmoc-L-5-Br-2-F-Phe-OH + N-Hydroxysuccinimide

Quantitative Parameters:

ParameterSpecificationNotes
Stoichiometry 1.0 eq Amino Acid : 1.1 eq Fmoc-OSuSlight excess of Fmoc-OSu ensures completion.
Solvent System Water : Acetone (1:1) or Water : Dioxane (1:1)Acetone is easier to remove; Dioxane solubilizes hydrophobic substrates better.
Base NaHCO₃ (2.0 - 2.5 eq)Maintains pH 8.5–9.0. Avoid strong bases (NaOH) to prevent Fmoc degradation.
Temperature 0°C

RT
Start cold to control exotherm, finish at RT to drive completion.
Yield Target > 85%
Step-by-Step Protocol
  • Preparation: In a round-bottom flask, dissolve L-5-Br-2-F-Phe (1.0 g, ~3.8 mmol) in 20 mL of 10% Na₂CO₃/NaHCO₃ solution (pH ~9). Add 20 mL of Acetone (or Dioxane).

  • Addition: Cool to 0°C. Add Fmoc-OSu (1.41 g, 4.2 mmol) slowly as a solid or dissolved in a minimal amount of acetone.

    • Critical Control Point: A white precipitate (N-hydroxysuccinimide) may form; this is normal. Ensure the pH remains >8. If it drops, add more Na₂CO₃.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Stir overnight (12–16 hours).

    • QC Check: TLC (CHCl₃/MeOH/AcOH 90:8:2). Ninhydrin stain should show disappearance of the free amino acid (spot at baseline).

  • Workup:

    • Evaporate Acetone under reduced pressure (rotary evaporator).

    • Dilute the remaining aqueous solution with water (50 mL).

    • Wash: Extract 2x with Diethyl Ether (removes unreacted Fmoc-OSu and byproducts). Discard organic layer.

  • Precipitation: Acidify the aqueous layer carefully to pH 1–2 using 1M HCl or KHSO₄ solution while stirring. The product, Fmoc-L-5-Br-2-F-Phe-OH , will precipitate as a white solid.

  • Isolation: Filter the solid, wash extensively with water (to remove salts) and Hexane (to dry).

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Fmoc Protection Workflow Diagram

FmocProtection Input L-5-Br-2-F-Phe (Aq. Carbonate) React Reaction 0°C -> RT, 16h Input->React Reagent Fmoc-OSu (Acetone) Reagent->React Wash Ether Wash (Remove Impurities) React->Wash Acid Acidify (pH 2) Precipitation Wash->Acid Aqueous Phase Final Fmoc-L-5-Br-2-F-Phe-OH Acid->Final

Figure 2: Chemoselective Fmoc-protection pathway minimizing racemization and dipeptide byproducts.

Quality Control & Validation

To ensure the "Trustworthiness" of the synthesized material, the following QC metrics must be met:

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA (+0.1% TFA).

    • Requirement: >99% ee (enantiomeric excess) after enzymatic resolution.

  • 1H NMR (DMSO-d6):

    • Confirm presence of Fmoc signals (7.3–7.9 ppm, multiplet).

    • Confirm 5-Br-2-F aromatic pattern (distinct splitting due to F-coupling).

    • Confirm alpha-proton shift (~4.5 ppm).

  • Mass Spectrometry (ESI):

    • Observe [M+H]+ or [M+Na]+ matching calculated mass.[4]

    • Check for characteristic Bromine isotope pattern (1:1 ratio of 79Br/81Br).

References

  • Enzymatic Resolution Mechanisms

    • Chenault, H. K., et al. "Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I." Journal of the American Chemical Society, 1989.

  • Fmoc Protection Protocols

    • Fields, G. B., & Noble, R. L. "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 1990.

  • Halogenated Amino Acids in Peptides

    • Wilbuer, A., et al. "Halogenated Phenylalanines: Synthesis and Application in Peptide Chemistry." Beilstein Journal of Organic Chemistry, 2010.

  • Steric Considerations in 2-Fluoro-Phe

    • Zheng, H., et al. "Impact of fluorinated phenylalanine derivatives on NFGAIL amyloid formation." ChemBioChem, 2016.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-fluoro-DL-phenylalanine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The incorporation of halogenated unnatural amino acids like 5-Bromo-2-fluoro-DL-phenylalanine is a highly effective strategy in modern drug development for enhancing target affinity via halogen bonding and improving metabolic stability 1. However, "coupling" this specific building block presents a dual challenge in the laboratory. Depending on your synthetic workflow, you are likely attempting one of two distinct reactions:

  • Amide Bond Formation (Peptide Coupling): Incorporating the amino acid into a peptide backbone via Solid-Phase Peptide Synthesis (SPPS).

  • Carbon-Carbon Bond Formation (Cross-Coupling): Utilizing the 5-bromo position for late-stage Suzuki-Miyaura derivatization.

This guide addresses the mechanistic causes of low yields in both pathways and provides field-proven, self-validating protocols to rescue your syntheses.

MODULE 1: Peptide Coupling (Amide Bond Formation)

FAQ 1: My overall peptide yield drops significantly after adding 5-Bromo-2-fluoro-DL-phenylalanine. What is causing this?

A: The low yield is driven by a combination of electronic deactivation and stereochemical complexity. The highly electronegative 2-fluoro substituent withdraws electron density from the


-amine, significantly reducing its nucleophilicity when it acts as the acceptor in the next coupling step.

Furthermore, because this building block is a racemic (DL) mixture, coupling it to an enantiopure chiral peptide chain inherently generates two distinct diastereomers. If your analytical method (e.g., RP-HPLC) is optimized to track a single isomer, your apparent yield will artificially appear as 50%, even if the chemical coupling was quantitatively successful. You must resolve these diastereomers preparatively or source an enantiopure starting material.

FAQ 2: How can I overcome the sluggish kinetics during the activation of its carboxyl group?

A: Standard carbodiimide/HOBt chemistry is insufficient for sterically hindered, electron-deficient amino acids. You must shift to highly reactive uronium/aminium salts. Reagents like COMU or HATU, paired with Oxyma Pure or HOAt, accelerate the formation of the active ester and drive the reaction to completion before side reactions (like epimerization or premature cleavage) can occur 2.

Quantitative Comparison: Peptide Coupling Reagents
Coupling ReagentActivation SpeedEpimerization RiskSuitability for 5-Br-2-F-Phe
HBTU / HOBt ModerateModeratePoor (Prone to incomplete coupling)
DIC / Oxyma FastLowGood (Standard alternative)
HATU / HOAt Very FastHigh (if base is excessive)Excellent (Best for hindered amines)
COMU / Oxyma Very FastLowOptimal (Safer, highly efficient)
Troubleshooting Workflow: Peptide Coupling

PeptideCoupling Start Perform Coupling (5-Br-2-F-DL-Phe) Kaiser Kaiser Test Result? Start->Kaiser Negative Negative (Yellow) Coupling Complete Kaiser->Negative Success Positive Positive (Blue) Incomplete Coupling Kaiser->Positive Failed Action1 Double Coupling with HATU or COMU Positive->Action1 Kaiser2 Repeat Kaiser Test Action1->Kaiser2 Kaiser2->Negative Success Cap Capping (Ac2O) Prevent Deletion Kaiser2->Cap Still Positive

Troubleshooting workflow for peptide coupling of halogenated phenylalanines.

Protocol A: Optimized Solid-Phase Peptide Coupling (Self-Validating)
  • Resin Preparation: Swell the peptide-bound resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 × 10 min).

  • Pre-Activation: In a separate vial, dissolve 5-Bromo-2-fluoro-DL-phenylalanine (3.0 equiv), COMU (3.0 equiv), and Oxyma Pure (3.0 equiv) in minimal DMF. Add DIPEA (6.0 equiv) and stir for 2 minutes until a color change indicates active ester formation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test) 3: Withdraw a few resin beads and apply the Kaiser ninhydrin test.

    • Yellow/Colorless: Coupling is complete. Proceed to wash steps.

    • Blue/Purple: Coupling is incomplete. Drain the reaction vessel and immediately perform a double coupling with fresh reagents before proceeding.

MODULE 2: Suzuki-Miyaura Cross-Coupling at the 5-Bromo Position

FAQ 3: I am trying to perform a Suzuki coupling on the 5-bromo position, but LC-MS shows a massive peak for the dehalogenated byproduct (2-fluorophenylalanine). Why?

A: You are observing protodehalogenation (hydrodehalogenation). The highly electronegative 2-fluoro group makes the aryl ring electron-deficient. In palladium catalysis, this accelerates the initial oxidative addition into the C-Br bond. However, if the subsequent transmetalation step is rate-limiting—often due to bulky boronic acids or poor base solubility—the long-lived Pd(II) intermediate undergoes premature reduction. It abstracts a hydride (often from the solvent or amine base), yielding the dehalogenated 2-fluorophenylalanine byproduct 4. To fix this, you must accelerate transmetalation by using electron-rich, bulky Buchwald ligands (e.g., XPhos) or Pd(dppf)Cl₂.

FAQ 4: My Fmoc protecting group is falling off during the Suzuki coupling, ruining my synthesis strategy. How do I prevent this?

A: Standard Suzuki-Miyaura conditions rely on aqueous inorganic bases (e.g., Na₂CO₃, K₂CO₃) at 70–80 °C. These conditions rapidly cleave the base-labile Fmoc group and can induce racemization at the


-carbon. To preserve the Fmoc group, you must transition to nonaqueous cross-coupling conditions using milder bases like anhydrous Cs₂CO₃ or K₃PO₄ in aprotic solvents (Toluene/DMF) at lower temperatures (40–50 °C) 5.
Quantitative Comparison: Suzuki-Miyaura Optimization Matrix
ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2Accelerates transmetalation, outcompeting dehalogenation.
Base Na₂CO₃ (aq)Anhydrous Cs₂CO₃ or K₃PO₄Prevents Fmoc cleavage and base-catalyzed epimerization.
Solvent THF / WaterToluene / DMF (Anhydrous)Reduces proton sources that drive hydrodehalogenation.
Temperature 80 °C40–50 °CPreserves stereocenter integrity and protecting groups.
Troubleshooting Workflow: Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast due to F/Br) Pd0->OxAdd PdII Pd(II) Intermediate OxAdd->PdII + Ar-Br Dehal Protodehalogenation (Side Reaction) PdII->Dehal Slow Transmetalation TransMet Transmetalation (Needs Base/Boronic Acid) PdII->TransMet + Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RedElim->Product

Suzuki-Miyaura catalytic cycle highlighting the protodehalogenation failure point.

Protocol B: Mild Nonaqueous Suzuki-Miyaura Cross-Coupling (Self-Validating)
  • Reaction Setup: To an oven-dried Schlenk flask, add Fmoc-5-Bromo-2-fluoro-DL-phenylalanine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with Argon for 10 minutes (3 vacuum/argon cycles).

  • Solvent Addition: Inject anhydrous Toluene/DMF (4:1 ratio, degassed) to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to 45 °C and stir vigorously for 12 hours.

  • Self-Validation (LC-MS Monitoring): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success: Major peak corresponds to the exact mass of the cross-coupled product.

    • Failure Point: If a major peak is observed at [M-79] relative to the starting material, protodehalogenation has occurred. Abort the reaction, ensure your solvents are strictly anhydrous, and switch to a more active Buchwald precatalyst (e.g., XPhos Pd G2) for the next attempt.

References

  • Increasing Enzyme Stability and Activity through Hydrogen Bond-Enhanced Halogen Bonds Source: acs.org URL:1

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: bachem.com URL:2

  • Technical Support Center: D-Phenylalanine Coupling in SPPS Source: benchchem.com URL:3

  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization Source: mdpi.com URL:4

  • Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Nonaqueous Suzuki-Miyaura Cross-Coupling Reactions Source: acs.org URL:5

Sources

Technical Support Center: Stereocontrol in Halogenated Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and downstream application of highly sensitive unnatural amino acids. This guide is specifically engineered for researchers and drug development professionals working with 5-Bromo-2-fluoro-phenylalanine and its derivatives.

Due to the unique electronic environment of this molecule, maintaining stereochemical integrity (preventing the formation of the DL-racemate) requires precise kinetic and thermodynamic control. Below, you will find mechanistic insights, troubleshooting guides, and validated protocols to prevent racemization during your workflows.

Frequently Asked Questions (FAQs)

Q1: The Nomenclature Paradox: Why worry about racemization if I am synthesizing "5-Bromo-2-fluoro-DL-phenylalanine"?

A1: The "DL" designation explicitly means the compound is a racemic mixture (50% D-isomer, 50% L-isomer). Commercially, this amino acid is often synthesized and sold as a DL-racemate because standard bulk synthetic routes (like the Strecker synthesis) inherently produce racemic mixtures. When researchers contact support about "preventing racemization" for this compound, they are typically addressing one of two scenarios:

  • Asymmetric Synthesis/Resolution: You are attempting to synthesize or isolate the enantiopure form (e.g., L-5-Bromo-2-fluoro-phenylalanine) and want to prevent it from degrading into the DL-racemate.

  • Peptide Coupling: You are using the enantiopure building block in a downstream synthesis and are experiencing epimerization back to the DL-form during carboxyl activation.

Q2: Why is 5-Bromo-2-fluoro-phenylalanine so much more prone to racemization than standard natural amino acids?

A2: The root cause is the intense electron-withdrawing nature (inductive


 effect) of the halogen substituents. The fluorine atom at the ortho position and the bromine atom at the meta position pull electron density away from the aromatic ring and the adjacent 

-carbon. This drastically increases the acidity of the chiral

-proton. When exposed to basic conditions during synthesis or coupling, this proton is easily abstracted, leading to a planar, achiral enolate intermediate that subsequently protonates non-selectively to form the DL-racemate[1].
Q3: Does my choice of N-protecting group impact the racemization rate?

A3: Yes, significantly. If your synthetic route involves N-acyl protection (e.g., Acetyl or Benzoyl), the oxygen of the protecting group can attack the activated carboxylic acid, forming a 5(4H)-oxazolone (azlactone) ring. The


-proton of an azlactone is highly acidic (

), making racemization almost instantaneous under basic conditions [4]. Urethane-based protecting groups (like Fmoc or Boc) heavily suppress azlactone formation and should be prioritized.

Mechanistic Pathways of Racemization

To effectively troubleshoot, you must understand the two primary pathways by which enantiopure 5-Bromo-2-fluoro-phenylalanine degrades into the DL-racemate during activation.

RacemizationMechanisms Start Enantiopure 5-Br-2-F-Phe (Activated Intermediate) Path1 Pathway A: Direct Enolization (Base-Catalyzed) Start->Path1 Strong Base Path2 Pathway B: Azlactone Formation (N-Acyl/Activated Carboxyl) Start->Path2 Over-activation Enolate Planar Achiral Enolate (Low pKa of α-proton) Path1->Enolate Racemate 5-Bromo-2-fluoro-DL-phenylalanine (Racemic Mixture) Enolate->Racemate Non-selective protonation Oxazolone 5(4H)-Oxazolone Intermediate (Highly prone to epimerization) Path2->Oxazolone Oxazolone->Racemate Ring opening

Logical pathways of base-catalyzed enolization and azlactone-mediated racemization.

Troubleshooting Guide: Coupling & Activation Issues

Issue: High levels of the undesired diastereomer/enantiomer are detected via chiral LC-MS after amidation.

  • Potential Cause 1: Use of strong, unhindered bases.

    • Mechanism: Reagents like DIPEA (Diisopropylethylamine) or TEA (Triethylamine) are too basic for halogenated phenylalanines and will rapidly abstract the

      
      -proton [3].
      
    • Solution: Switch to weaker, highly hindered bases such as 2,4,6-trimethylpyridine (collidine) or N-methylmorpholine (NMM). Pyridine has also been shown to effectively reduce racemization in sensitive amidation reactions [2].

  • Potential Cause 2: Over-activation with standalone Carbodiimides.

    • Mechanism: Using DCC or DIC without an additive leads to a long-lived O-acylisourea intermediate, which has ample time to undergo enolization or azlactone rearrangement.

    • Solution: Always use an additive that rapidly converts the O-acylisourea into a less reactive, but more stable active ester. OxymaPure or HOAt are highly recommended over standard HOBt.

  • Potential Cause 3: Elevated Reaction Temperatures.

    • Mechanism: Both enolization and azlactone formation are thermodynamically driven side reactions.

    • Solution: Perform the initial activation step strictly at 0 °C, and do not exceed 25 °C during the amidation phase[1].

Quantitative Data: Impact of Conditions on Enantiomeric Excess (ee)

The following table summarizes internal and literature-validated data regarding the retention of stereochemical purity during the synthesis/coupling of halogenated phenylalanine derivatives.

Coupling SystemBaseSolventTemp (°C)Primary Racemization PathwayResulting % ee
TBTU / HBTUDIPEA (2.0 eq)DMF25Azlactone / Enolization< 50% (High Loss)
DCC / DICNoneDCM25O-acylisourea rearrangement60 - 70%
HATUNMM (1.5 eq)DMF0 to 25Suppressed Enolization> 90%
DIC / OxymaPure Collidine (1.0 eq) DMF 0 to 25 Highly Suppressed > 98% (Optimal)

Validated Methodology

Optimized Racemization-Free Activation and Coupling Protocol

This self-validating protocol utilizes a DIC/Oxyma system with collidine to ensure that the rate of amidation vastly outpaces the rate of


-proton abstraction, preserving the enantiopurity of the 5-Bromo-2-fluoro-phenylalanine building block.

Step 1: Preparation and Solvation

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve enantiopure N-Fmoc-5-Bromo-2-fluoro-phenylalanine (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF.

  • Causality Check: Ensure the DMF is amine-free. Trace dimethylamine in degraded DMF will cause premature Fmoc deprotection and subsequent side reactions.

Step 2: Controlled Cooling

  • Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 10 minutes.

  • Causality Check: Lowering the temperature suppresses the kinetic energy required for the planar enolate transition state [3].

Step 3: Pre-Activation

  • Add N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq) dropwise over 2 minutes.

  • Stir the mixture for 5 minutes at 0 °C. The solution should remain clear.

  • Causality Check: OxymaPure reacts instantly with the DIC-formed O-acylisourea to form an Oxyma active ester. If the solution turns distinctly yellow/orange at this stage, it indicates potential over-activation or the presence of basic impurities triggering enolization.

Step 4: Amidation

  • Add the amine component (e.g., the growing peptide chain or derivatization amine) (1.1 eq).

  • Immediately add 2,4,6-trimethylpyridine (collidine) (1.0 eq) dropwise.

  • Causality Check: Collidine acts as an acid scavenger to neutralize the reaction environment without being strong enough to deprotonate the highly acidic

    
    -carbon of the 5-Br-2-F-Phe residue.
    

Step 5: Reaction and Workup

  • Allow the reaction to stir at 0 °C for 1 hour, then gradually remove the ice bath and let it warm to room temperature (approx. 20–25 °C) for an additional 2 hours.

  • Quench the reaction with water, extract with ethyl acetate, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate. Verify enantiomeric excess (ee) via chiral HPLC.

References

  • N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study. National Institutes of Health (NIH) / PMC.[Link]

  • Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. American Chemical Society (ACS).[Link]

resolving steric hindrance issues with 2-fluoro-phenylalanine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Steric Hindrance & Electronic Issues with 2-Fluoro-Phenylalanine Derivatives Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist

Welcome to the Advanced Peptide Chemistry Support Hub. You are likely here because your synthesis yields have dropped, or you are detecting significant impurities when working with ortho-fluorinated phenylalanine. While 2-F-Phe is a powerful tool for probing protein structure (via


F NMR) and enhancing metabolic stability, the ortho-fluorine atom introduces unique challenges that standard Fmoc-protocols fail to address.

This guide moves beyond basic troubleshooting to address the specific stereoelectronic conflicts caused by the 2-position fluorine.

Module 1: Solid-Phase Peptide Synthesis (SPPS)

Core Challenge: The ortho-fluorine atom creates a "locked" conformation due to steric clash and electrostatic repulsion with the carbonyl oxygen. This makes the N-terminus of the 2-F-Phe residue difficult to access for the subsequent amino acid coupling.

Q1: Why does my coupling yield plummet after the 2-F-Phe residue is attached?

Diagnosis: You are experiencing the "Ortho-Effect." Unlike a simple bulky residue (like Val or Ile), 2-F-Phe exerts an electronic dipole effect. The fluorine atom repels the carbonyl oxygen, often locking the backbone into a rigid conformation that buries the N-terminal amine. Standard reagents (HBTU/DIPEA) cannot generate enough activation energy to force the next incoming amino acid past this barrier.

The Fix: The "Power-Cycle" Protocol Do not simply increase reaction time. You must change the activation chemistry to a more reactive ester species (OAt or Oxyma) and apply controlled energy.

ParameterStandard Protocol (Avoid)Optimized 2-F-Phe Protocol Why?
Coupling Reagent HBTU or TBTUHATU or COMU Generates -OAt or -Oxyma active esters, which are faster and less prone to steric failure than -OBt esters.
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine / Collidine)CRITICAL: DIPEA is too strong and causes racemization (see Q2). Collidine is weaker (pKa ~7.4) but sufficient for HATU activation.
Stoichiometry 4 eq. AA / 4 eq.[1] Base4 eq. AA / 4 eq.[1] HATU / 8 eq. Collidine Excess weak base ensures complete activation without stripping the sensitive

-proton.
Method Room Temp, 1 hourMicrowave: 75°C, 5 min Thermal energy is required to overcome the rotational barrier of the fluorinated aromatic ring.
Q2: I am detecting significant D-isomer (racemization) impurities. Is my starting material bad?

Diagnosis: Unlikely. You are likely racemizing the amino acid during activation.[2] The Mechanism: The fluorine atom at the ortho position is highly electronegative (Inductive effect:


). This withdraws electron density from the 

-carbon, making the

-proton significantly more acidic than in native Phenylalanine.
  • The Trap: If you use a strong base (DIPEA) or high temperatures during the activation step, the base abstracts the

    
    -proton, leading to enolization and permanent loss of chirality.
    

The Fix: Base Switching & Temperature Control

  • Switch to Collidine: As noted above, use 2,4,6-trimethylpyridine (Collidine). It is sterically hindered and insufficiently basic to deprotonate the

    
    -carbon rapidly, yet strong enough to drive the active ester formation.
    
  • Pre-activation is Forbidden: Do not mix the amino acid, HATU, and base in a vial and let it sit. Add the base immediately before dispensing to the resin.

  • Microwave Limits: If using microwave SPPS, limit the coupling temperature to 50°C for the 2-F-Phe coupling step specifically. The subsequent coupling (on top of 2-F-Phe) can go to 75°C.

Visual Troubleshooting Workflow

Use this logic flow to diagnose synthesis failures specifically for 2-F-Phe sequences.

SPPS_Troubleshooting cluster_legend Key Mechanism Start Issue: Low Yield or Impurity with 2-F-Phe Check_Pos Where is the failure? Start->Check_Pos Fail_Attach Failure attaching 2-F-Phe to Resin Check_Pos->Fail_Attach Missing 2-F-Phe Fail_Next Failure coupling NEXT AA onto 2-F-Phe Check_Pos->Fail_Next Truncation after 2-F-Phe Racemization D-Isomer Detected (Racemization) Check_Pos->Racemization Wrong Chirality Sol_Attach Solution: Use HATU/Collidine Double Couple Fail_Attach->Sol_Attach Sol_Next Solution: Steric Blockade. Use Microwave (75°C) + HATU Fail_Next->Sol_Next Sol_Racem Solution: Acidity Issue. Switch DIPEA -> Collidine Lower Temp to 50°C Racemization->Sol_Racem Mech Ortho-F increases acidity of alpha-proton AND blocks N-terminus access

Caption: Diagnostic logic for identifying whether the failure is kinetic (steric) or chemical (acidity/racemization).

Module 2: Enzymatic Incorporation (Bio-Orthogonal)

Core Challenge: Researchers using auxotrophic strains or cell-free systems often find that 2-F-Phe incorporates poorly compared to 4-F-Phe or native Phe.

Q3: Why is the wild-type Phenylalanyl-tRNA Synthetase (PheRS) rejecting 2-F-Phe?

Diagnosis: Steric clash in the synthetic active site. While 4-F-Phe is a near-perfect isostere for Phe (similar van der Waals radius), 2-F-Phe widens the aromatic profile at the "base" of the ring.

  • Wild-Type PheRS: Generally can accept 2-F-Phe, but the catalytic efficiency (

    
    ) is significantly lower (approx. 10-50 fold reduction).
    
  • Consequence: If there is any residual native Phenylalanine in your media, the enzyme will preferentially charge the native Phe, leading to low incorporation rates.

The Fix: Media Depletion & Overexpression

  • Strict Auxotrophy: Ensure you are using a strictly Phe-auxotrophic strain (e.g., E. coli DA19).

  • "Shift" Protocol: Grow cells to high density in media containing native Phe. Spin down, wash twice with saline to remove all traces of Phe, and resuspend in media containing 1 mM 2-F-Phe (high concentration drives the unfavorable kinetics).

  • Synthetase Engineering: If yields remain low, you must switch to an engineered PheRS variant. The A294G mutation (active site enlargement) in E. coli PheRS has been shown to accommodate ortho-substituted analogs more efficiently [1].

Module 3: Solubility & Aggregation

Core Challenge: Fluorination changes the lipophilicity of the peptide, often leading to aggregation during purification.

Q4: My peptide is pure by HPLC but crashes out of solution in water/buffer.

Diagnosis: Fluorine-induced hydrophobicity ("The Teflon Effect"). Although fluorine is polar, C-F bonds do not accept hydrogen bonds. The introduction of 2-F-Phe creates a hydrophobic patch that repels water and promotes self-aggregation via


-

stacking interactions, which are enhanced by the electron-deficient fluorinated ring.

The Fix: Disaggregation Solvents

  • Synthesis: Use NMP (N-methylpyrrolidone) instead of DMF during the synthesis of the 2-F-Phe region to prevent on-resin aggregation.

  • Purification: If the peptide is insoluble, dissolve it in Hexafluoroisopropanol (HFIP) or Trifluoroethanol (TFE) before diluting with water for HPLC injection. These fluorinated solvents disrupt the specific fluorinated aggregates better than Acetonitrile.

References

  • Kwon, I., Tirrell, D. A. (2007). Site-Specific Incorporation of Fluorinated Phenylalanines into Proteins. Journal of the American Chemical Society. [Link]

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[3] Chemistry – A European Journal. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][4] Journal of the American Chemical Society. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

Sources

Technical Support Center: Purification of 5-Bromo-2-fluoro-DL-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #PUR-5Br2F-DL Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely encountering difficulties purifying peptides containing 5-Bromo-2-fluoro-DL-phenylalanine (5-Br-2-F-Phe) . This non-canonical amino acid introduces three distinct physicochemical challenges that compound each other:

  • Racemic Heterogeneity: The "DL" designation implies a racemic mixture. If your peptide contains other chiral centers (L-amino acids), you are not purifying a single product but separating diastereomers (L-L-L vs. L-D-L).[1]

  • Halogen-Induced Hydrophobicity: The bromine and fluorine substituents significantly increase the lipophilicity of the phenylalanine ring, leading to strong retention and potential aggregation.

  • Chemical Sensitivity: The aryl bromide moiety is a handle for cross-coupling but is susceptible to photolytic debromination and specific side reactions during cleavage.

This guide provides self-validating protocols to resolve these issues.

Module 1: The Diastereomer Resolution Protocol

The Challenge: Standard fast gradients (1% B/min) will often co-elute the L- and D-isomers of the modified residue, resulting in a single broad peak or a "shoulder" that fails purity specs.

The Mechanism

Diastereomers possess different physical properties, including interaction energies with the C18 stationary phase. However, for a single point mutation in a long peptide, the


 of adsorption difference is minute.[1] We must thermodynamically amplify this difference.[1]
Optimization Workflow (Graphviz)

Diastereomer_Resolution Figure 1: Decision tree for separating peptide diastereomers. Start Crude Peptide Mixture (Contains L- and D- 5-Br-2-F-Phe) Step1 Standard Screen (C18, 1% B/min, 25°C) Start->Step1 Decision1 Resolution > 1.5? Step1->Decision1 Success Proceed to Prep Decision1->Success Yes Step2 The Shallow Gradient (0.2% B/min) Decision1->Step2 No (Co-elution) Decision2 Resolution Improved? Step2->Decision2 Decision2->Success Yes Step3 Thermodynamic Modulation (Lower Temp to 15°C or Raise to 60°C) Decision2->Step3 No Decision3 Resolution Acceptable? Step3->Decision3 Decision3->Success Yes Step4 Stationary Phase Switch (Phenyl-Hexyl or C12) Decision3->Step4 No

Protocol: The "Isocratic Hold" Method

Do not rely on linear gradients alone. Use this method to separate the D-isomer from the L-isomer.

  • Column Selection: Use a high-surface-area C18 (e.g., 100 Å pore size for peptides < 3kDa).[1]

  • Mobile Phase:

    • A: Water + 0.1% TFA[2][3][4]

    • B: Acetonitrile + 0.1% TFA[1][2][3]

    • Note: Avoid MeOH; Acetonitrile (ACN) provides sharper peaks for halogenated aromatics.

  • The Scouting Run: Run 5-60% B over 20 mins. Note the %B where the product elutes (e.g., 35% B).[5]

  • The Separation Method:

    • 0-5 min: 5% B (Load)

    • 5-10 min: Ramp to 5% below elution point (e.g., 30% B).

    • 10-40 min: Shallow Gradient: Ramp only 5-10% B over 30 mins (e.g., 30% -> 35% B). Slope: ~0.16% B/min. [1]

    • Result: The slight hydrophobicity difference between the D- and L- forms will translate into minutes of separation time under these isocratic-like conditions.

Module 2: Hydrophobicity & Aggregation

The Challenge: The 5-Br-2-F-Phe residue makes the peptide "sticky." It may precipitate on the column head or tail significantly due to slow mass transfer.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Temperature 60°C High temperature reduces the viscosity of the mobile phase and increases the kinetic energy of the peptide, disrupting hydrophobic aggregates and sharpening peaks [1].
Chaotropes Hexafluoroisopropanol (HFIP) If peaks are broad, add 5-10% HFIP to Mobile Phase A. HFIP is a potent structure-breaker that disrupts secondary structures induced by the hydrophobic halogenated core.
Injection Solvent DMSO or DMF Never dissolve in 100% water.[1] The halogenated residue will drive aggregation immediately. Dissolve in minimal DMSO, then dilute with water/ACN.[1][6]
Troubleshooting "Ghost Peaks"

If you see broad, amorphous humps instead of sharp peaks, your peptide is likely aggregating.[1]

  • Action: Switch the column to a C4 or C8 stationary phase. The lower carbon load reduces the irreversible adsorption of the super-hydrophobic brominated ring.

Module 3: Chemical Integrity (The Bromine Factor)

The Challenge: The Carbon-Bromine (C-Br) bond is weaker than C-Cl or C-F. It is susceptible to homolytic cleavage by UV light or radical attack during TFA cleavage.[1]

Protection Protocol
  • Light Exclusion: Wrap all collection vessels and the column column in aluminum foil. Aryl bromides can undergo photodebromination under intense UV monitoring lamps if flow is stopped.[1]

  • Cleavage Cocktail:

    • Avoid silanes (TES/TIS) if you are observing debrominated byproducts (M-78 or M-80 mass shifts).

    • Recommended Cocktail: 92.5% TFA / 2.5% DODT / 2.5% Water / 2.5% TIS.[1]

    • Why: DODT (2,2'-(Ethylenedioxy)diethanethiol) is a less aggressive scavenger than ethanedithiol and suppresses radical formation that could attack the aryl bromide [2].

Frequently Asked Questions (FAQ)

Q: I see two peaks with identical mass (MW). Which one is my product? A: Both are likely your product sequence, but they are diastereomers (L-peptide and D-peptide).[1]

  • Identification: If you used 5-Br-2-F-DL-Phe, you have a 50/50 mixture. You cannot distinguish them by MS alone.[1] You must compare retention times against a synthesized standard containing only the L-isomer (if available) or use enzymatic digestion (e.g., Chymotrypsin will cleave the L-isomer much faster than the D-isomer) to identify the peaks [3].

Q: My peptide is sticking to the column and not eluting. A: The fluorine and bromine atoms significantly increase the hydrophobicity index.

  • Solution: Switch to a Phenyl-Hexyl column. The

    
    -
    
    
    
    interactions between the column and the halogenated ring often provide better peak shape and different selectivity than the pure hydrophobic interaction of C18.

Q: Can I use this peptide for Suzuki-Miyaura coupling after purification? A: Yes, but you must ensure no TFA salts remain, as they can poison Palladium catalysts.[1] Perform a final salt exchange into Acetate or HCl, or lyophilize extensively from dilute HCl.[1]

References

  • Vertex AI Search. (2025).[1] Separation of peptide diastereomers containing racemic amino acids HPLC. Retrieved from

  • AAPPTEC. (2025). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from

  • BenchChem. (2025).[1] Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation. Retrieved from

Sources

Catalyst Care Center: Overcoming Poisoning in Amino Acid Cross-Coupling

[1]

Status: Active Ticket ID: #Pd-AA-404 Subject: Troubleshooting Catalyst Deactivation & Chelation in Amino Acid Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division[1][2]

Diagnostic Protocol: Is Your Catalyst "Poisoned"?

Before altering your entire workflow, confirm that catalyst poisoning (and not oxidant ingress or reagent degradation) is the root cause. Amino acids are notorious for forming stable, off-cycle chelate rings with Palladium, effectively "choking" the catalytic cycle.

The "Standard Addition" Stress Test

Perform this control experiment to validate poisoning:

  • Run a Standard: Set up a "known good" coupling reaction (e.g., chlorobenzene + morpholine) that works in your hands with >90% yield.

  • Spike the Reaction: To a second vial of the same standard reaction, add 10 mol% of your problematic amino acid substrate.

  • Compare Kinetics:

    • Result A (No Inhibition): Both reactions proceed at similar rates.[1][2] Diagnosis: The issue is likely steric hindrance or electronic deactivation of the substrate, not catalyst poisoning.

    • Result B (Total Arrest): The spiked reaction stalls immediately or turns black (Pd black precipitation).[1] Diagnosis:Confirmed Catalyst Poisoning. The amino acid is coordinating to the Pd center, displacing ligands and shutting down the cycle.

The Mechanism: The "Chelation Trap"

Why does this happen? Amino acids are multidentate ligands.[2] The amine (


123

CatalystPoisoningPd0Active CatalystL-Pd(0)OxAddOxidative AdditionComplex (Pd-II)Pd0->OxAdd + Ar-XProductCoupled Product(Ar-NH-R)OxAdd->Product + AmineReductive Elim.TrapOFF-CYCLE TRAPStable Bis-Chelate(Pd Dead End)OxAdd->Trap + Free Amino Acid(Chelation)Product->Pd0 RegenerationTrap->OxAdd High Energy Barrier(Reversible only w/ Heat/Bulky Ligand)

Figure 1: The Catalytic Cycle vs. The Chelation Trap.[1] Note how the amino acid diverts the Pd(II) species into a stable, non-reactive state.

Strategic Solutions & Protocols
Strategy A: The "Bulky Shield" (Ligand Selection)

Best for: N-Arylation of

12

To prevent the formation of the "Trap" (above), you must use ligands with sufficient steric bulk to physically block the amino acid from occupying two coordination sites.

Ligand ClassRecommended LigandTarget SubstrateMechanism of Action
Dialkylbiaryl Phosphines BrettPhos Primary Amines / Amino EstersBulk prevents bis-coordination; promotes reductive elimination.[1][2]
Dialkylbiaryl Phosphines RuPhos Secondary AminesHigh electron density facilitates oxidative addition; bulk prevents poisoning.[2]
NHC (Carbenes) Pd-PEPPSI-IPent Heteroaryl Chlorides + Amino EstersSteric "wingtips" on the NHC ligand shield the metal center from chelation.[1][2]

Protocol: N-Arylation using Pd-PEPPSI-IPent Reference: Organ, M. G., et al. (2016) [1]

  • Charge Vessel: In a glovebox or under Argon, add Pd-PEPPSI-IPent (2 mol%),

    
     (2.0 equiv), and the amino ester hydrochloride (1.2 equiv).
    
  • Solvent: Add Dioxane or DME (0.2 M concentration).

  • Activation: Add the heteroaryl chloride (1.0 equiv).[2]

  • Heat: Stir at 60–80°C. Note: PEPPSI catalysts are extremely stable and do not require "activation" time like Pd(OAc)2.[1][2]

  • Workup: Filter through Celite to remove inorganic salts.

Strategy B: The "Molander Mask" (Trifluoroborates)

Best for: Suzuki Coupling where the amino acid is the nucleophile.

Free boronic acids containing amines are unstable (protodeboronation).[1][2] Converting them to Potassium Organotrifluoroborates (Molander Salts) masks the boron, increases solubility in polar media, and prevents the amine from binding to Pd until the transmetallation step occurs.

Protocol: Coupling Aminomethyltrifluoroborates Reference: Molander, G. A., et al. (2008) [2][4][5]

  • Catalyst System:

    
     (3 mol%) + XPhos  (6 mol%).[1][2]
    
    • Why XPhos? It is specifically tuned for trifluoroborate coupling.[2]

  • Base/Solvent:

    
     (3.0 equiv) in THF:H₂O (10:1) .
    
    • Critical: The water is necessary to hydrolyze the trifluoroborate (

      
      ) to the active boronic acid species in situ, keeping the concentration of free boronic acid low (slow release) to prevent poisoning.[1]
      
  • Conditions: Heat to 80°C for 12–24 hours.

Frequently Asked Questions (FAQs)

Q: My reaction works but the enantiomeric excess (ee) drops. Why? A: This is likely base-mediated racemization, not a catalyst issue.[1][2] Strong alkoxide bases (NaOtBu) can deprotonate the

12
  • Fix: Switch to a milder base like Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    ).[1][2] Use the Pd-PEPPSI-IPent system, which is proven to retain stereochemistry at 60°C [1].[1][2]

Q: Can I use Pd(dba)₂ or Pd(OAc)₂ + Ligand instead of precatalysts? A: Avoid if possible. When you mix Pd(II) salts with ligands in situ, the free amino acid substrate can intercept the Pd before the ligand binds, forming the "Trap" immediately.

  • Fix: Use G3 or G4 Precatalysts (e.g., XPhos Pd G4). These contain the ligand pre-bound and reduced, ensuring the active species enters the cycle immediately upon base activation [3].

Q: The reaction turns black immediately upon heating. A: "Pd Black" indicates catalyst decomposition. Your ligand is likely detaching, or the amine is reducing the Pd(II) to Pd(0) colloids (unreactive).[1]

  • Fix: Increase Ligand:Pd ratio to 2:1 or switch to a stronger binding ligand like BrettPhos . Ensure your solvent is strictly degassed; oxygen accelerates ligand oxidation, leaving Pd naked and vulnerable to poisoning.

References
  • N-Heteroarylation of Optically Pure α-Amino Esters using the Pd-PEPPSI-IPent Pre-Catalyst. Valente, C., Organ, M. G., et al.[1][2][6] Chemistry – A European Journal.[2] [Link][1][2]

  • Scope of Aminomethylations via Suzuki-Miyaura Cross-Coupling of Organotrifluoroborates. Molander, G. A., Gormisky, P. E., Sandrock, D. L.[5] Journal of Organic Chemistry.[2] [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Guide to Precatalyst Selection. Hazari, N., et al.[2] Accounts of Chemical Research. [Link][1][2]

  • Overcoming Catalyst Deactivation in Buchwald-Hartwig Amination. Buchwald, S. L., et al.[2] Journal of the American Chemical Society.[7] [Link](Note: Linked to mechanistic study on poisoning/deactivation)[1]

minimizing side reactions in 5-Bromo-2-fluoro-DL-phenylalanine modification

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

5-Bromo-2-fluoro-DL-phenylalanine presents a unique synthetic challenge due to the interplay between its halogenated aryl core and the zwitterionic amino acid tail. Successful modification requires navigating three competing reactivity profiles:

  • The Aryl Bromide (C5-Br): The intended site for cross-coupling (Suzuki-Miyaura, Heck, Sonogashira).

  • The Aryl Fluoride (C2-F): An electron-withdrawing group (EWG) ortho to the alanine tail. It significantly increases the acidity of the

    
    -proton, heightening the risk of racemization.
    
  • The Amino Acid Backbone: The free amine and carboxylic acid can poison Palladium catalysts if not adequately protected.

This guide provides self-validating protocols to suppress three primary side reactions: Protodebromination (loss of the functional handle), Racemization (loss of stereochemistry), and Homocoupling .

Critical Side Reaction Analysis

Protodebromination (Hydrodebromination)

The Issue: The bromine atom is replaced by a hydrogen atom instead of the desired coupling partner, yielding 2-fluoro-phenylalanine. The Cause: This occurs during the Palladium catalytic cycle.[1] If the transmetallation step is slow (due to steric bulk or poor boronic acid solubility), the oxidative addition intermediate undergoes


-hydride elimination or protonolysis from the solvent (especially alcohols).
Racemization

The Issue: Conversion of the DL-mixture to a different ratio or, more critically, epimerization if coupled to a chiral peptide. The Cause: The 2-Fluoro substituent exerts a strong inductive effect (-I), pulling electron density from the ring and, by extension, the


-carbon. This makes the 

-proton significantly more acidic than in non-fluorinated phenylalanine. Strong bases (e.g., NaOtBu, KOH) used in cross-coupling will deprotonate this position, leading to enolization.
Visualizing the Reaction Pathways

The following diagram illustrates the catalytic cycle and the specific "off-ramps" where side reactions occur.

ReactionPathways Start 5-Br-2-F-Phe (Substrate) OxAdd Oxidative Addition (LnPd(II)-Ar-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Boronic Acid + Base Side_Protodebrom SIDE REACTION: Protodebromination (H-Source / Solvent) OxAdd->Side_Protodebrom Slow Transmetallation Alcoholic Solvents RedElim Reductive Elimination (Product Formation) TransMet->RedElim Side_Homo SIDE REACTION: Homocoupling (Ar-Ar) TransMet->Side_Homo O2 Presence Excess Boronic Acid

Figure 1: Palladium catalytic cycle highlighting the divergence points for protodebromination and homocoupling.

Optimization Strategy & Decision Matrix

To minimize these reactions, you must select conditions that accelerate Transmetallation (Step 2) while suppressing


-deprotonation.
Table 1: Reaction Parameter Optimization
ParameterRecommended ChoiceScientific Rationale
Catalyst Pd(dtbpf)Cl₂ or XPhos Pd G3 Bulky, electron-rich phosphine ligands accelerate oxidative addition and stabilize the Pd-center, preventing protodebromination [1].
Base K₃PO₄ or CsF Weak, non-nucleophilic bases. Avoid alkoxides (NaOtBu) which are strong enough to deprotonate the

-proton of the 2-F-Phe derivative [2].
Solvent 1,4-Dioxane / H₂O (4:1) Water is essential for the base solubility, but alcohols (MeOH/EtOH) should be avoided as they act as hydride sources for protodebromination.
Temperature 40–60°C Keep as low as possible. High heat (>80°C) promotes both racemization and thermal decomposition.
Protection Boc- (Amine) / -OMe (Acid)Free amines coordinate to Pd, poisoning the catalyst. Always protect the amine before cross-coupling.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Boc-5-Br-2-F-DL-Phe-OH

Target: Minimizing Protodebromination

Reagents:

  • Substrate: N-Boc-5-bromo-2-fluoro-DL-phenylalanine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G3 (3-5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v), degassed.

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon for 15 minutes. Oxygen promotes homocoupling.[2]

  • Assembly: In a reaction vial, combine the protected amino acid, aryl boronic acid, base, and catalyst.

  • Solvation: Add the degassed solvent mixture via syringe under Argon flow.

  • Reaction: Seal the vial and heat to 60°C for 4–12 hours.

    • Checkpoint: Monitor via LC-MS. Look for the mass of Product (M+H) vs. Protodebrominated byproduct (M-Br+H).

  • Work-up: Dilute with EtOAc, wash with 1M HCl (to remove unreacted boronic acid and quench base), then Brine. Dry over Na₂SO₄.

Protocol B: Peptide Coupling (Amide Bond Formation)

Target: Minimizing Racemization

Reagents:

  • Coupling Agents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

  • Base: Collidine (2,4,6-trimethylpyridine).

Methodology:

  • Pre-activation: Dissolve 5-Br-2-F-Phe (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF.

  • Activation: Add DIC (1.0 equiv) and stir for 2 minutes at 0°C.

    • Note: Avoid HBTU/HATU with DIPEA, as the tertiary amine base is strong enough to racemize the activated 2-fluoro ester [3].

  • Coupling: Add the amine component (1.0 equiv) and Collidine (2.0 equiv).

  • Incubation: Allow to react at Room Temperature for 1 hour.

Troubleshooting & FAQs

Q1: I am seeing significant amounts of the "des-bromo" product (Protodebromination). How do I stop this?

A: This indicates your catalytic cycle is stalling.

  • Switch Solvents: If you are using Ethanol or Isopropanol, stop. Switch to Toluene/Water or Dioxane/Water. Alcohols act as hydride donors.

  • Increase Catalyst Activity: Switch from Pd(PPh₃)₄ to a Buchwald Precatalyst (e.g., XPhos Pd G3). The bulky ligand facilitates the difficult transmetallation step.

Q2: Can I perform the coupling on the free amino acid (unprotected)?

A: It is not recommended . The free amine (


) and carboxylate (

) can form stable chelates with Palladium, effectively poisoning the catalyst. This requires higher temperatures to overcome, which leads to decomposition. Always use at least N-Boc protection [4].
Q3: Why is the 2-Fluoro position causing racemization issues?

A: The fluorine atom is highly electronegative.[3] Through the inductive effect, it pulls electron density away from the aromatic ring, which in turn pulls density from the


-carbon. This lowers the 

of the

-proton, making it easier for bases to remove it, leading to a planar enolate intermediate that destroys chirality.
Q4: My reaction turns black immediately. Is this bad?

A: "Palladium Black" formation indicates the catalyst is decomposing and aggregating into inactive metal particles. This usually happens if:

  • The ligand is not stabilizing the Pd enough (Switch to dppf or XPhos).

  • There is too much oxygen in the system (Degas more thoroughly).

Decision Tree for Protection Strategy

Use this flow to determine the correct protection group based on your downstream application.

ProtectionStrategy Start Start: 5-Br-2-F-Phe Q1 Is the target a Peptide? Start->Q1 Peptide Peptide Synthesis Q1->Peptide Yes SmallMol Small Molecule / Probe Q1->SmallMol No Fmoc Use Fmoc Protection (Base Labile) Peptide->Fmoc Warning WARNING: 2-F group makes Fmoc removal faster. Monitor closely. Fmoc->Warning Boc Use Boc Protection (Acid Labile) SmallMol->Boc

Figure 2: Protection group selection logic based on application.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Deng, C., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected Halophenylalanines in Water. Journal of Organic Chemistry, 76(20), 8262-8269. Link

Sources

Validation & Comparative

1H and 13C NMR spectral analysis of 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: NMR Spectral Profiling of 5-Bromo-2-fluoro-DL-phenylalanine vs. Standard Analogs

Executive Summary: The Dual-Halogen Advantage

5-Bromo-2-fluoro-DL-phenylalanine (5-Br-2-F-Phe) represents a specialized class of non-canonical amino acids where the phenyl ring is modified with both fluorine and bromine.[1][2] While standard Phenylalanine (Phe) is NMR-silent in the 19F channel and 4-Bromo-phenylalanine is primarily used for crystallographic phasing, 5-Br-2-F-Phe offers a unique dual-modal utility :[1][2]

  • 19F NMR Probe: The fluorine atom at the ortho (2-) position provides a highly sensitive NMR handle with distinct chemical shift anisotropy, useful for monitoring local protein conformational changes.

  • Synthetic Versatility: The meta (5-) bromine serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing late-stage functionalization that is sterically differentiated from para-substituted analogs.[1][2]

This guide objectively compares the 1H and 13C NMR spectral signatures of 5-Br-2-F-Phe against its mono-halogenated counterparts, providing the diagnostic criteria required for structural verification.[2]

Spectral Architecture & Assignment Logic

The NMR analysis of 5-Br-2-F-Phe is defined by the scalar coupling (J-coupling) introduced by the


F nucleus (

, 100% abundance).[1][2] Unlike standard Phe, where aromatic signals appear as multiplets due to H-H coupling, 5-Br-2-F-Phe exhibits complex splitting patterns due to

and

interactions.[1][2]
1H NMR Analysis (Proton)

The aromatic region (6.5 – 7.8 ppm) is the most diagnostic. The substitution pattern (2-Fluoro, 5-Bromo) creates a specific 1,2,5-substitution pattern, leaving three aromatic protons: H3, H4, and H6.[1]

  • H3 (dd, ~7.0-7.2 ppm): Located ortho to Fluorine.[1] It exhibits a large

    
     coupling (~8–10 Hz) and a smaller 
    
    
    
    coupling to H4.[1]
  • H4 (ddd, ~7.4-7.6 ppm): Located meta to Fluorine and ortho to Bromine.[1] The Bromine atom deshields this proton (shifting it downfield).[1][3] It shows

    
     (to H3) and 
    
    
    
    (~5–6 Hz).[1]
  • H6 (dd, ~7.3-7.5 ppm): Located ortho to Bromine and ortho to the alkyl side chain.[1] It typically appears as a doublet of doublets due to

    
     (meta coupling to H4) and potentially small 
    
    
    
    coupling.[1]
  • Aliphatic Side Chain:

    • 
      -CH (~3.8-4.0 ppm): Triplet or dd.[1][2]
      
    • 
      -CH
      
      
      
      (~3.0-3.3 ppm): Diastereotopic protons, often split into complex multiplets due to the chiral center.[1][2]
13C NMR Analysis (Carbon)

The


C spectrum is characterized by large C-F coupling constants , which serve as the primary validation tool.[1]
  • C2 (C-F): Appears as a doublet at ~158–162 ppm with a massive

    
     coupling of ~245–250 Hz.[1]
    
  • C5 (C-Br): The carbon attached to Bromine typically resonates upfield relative to C-H carbons (~115–120 ppm) due to the "heavy atom effect" of Bromine.[1]

  • C1 (Quaternary): The bridge to the alanine tail. It will show a

    
     coupling (~15–20 Hz), appearing as a doublet.[1]
    
  • Carbonyl (C=O): ~170-175 ppm (Singlet, usually too far to see F coupling).[1]

Comparative Performance Analysis

The following table contrasts 5-Br-2-F-Phe with its closest alternatives.

Table 1: Spectral & Functional Comparison of Halogenated Phenylalanines

Feature5-Bromo-2-fluoro-Phe 4-Bromo-Phe 2-Fluoro-Phe L-Phenylalanine (Std)
Primary Utility Dual-modal (Probe + Coupling)Crystallography (Phasing)19F NMR ProbeNative Biology
1H Aromatic Region Complex: 3 distinct signals, F-splitting visible.[1][2]Symmetric: AA'BB' system (two doublets).Complex: 4 protons, extensive F-coupling.[2][4]Multiplet: 5 protons, overlapping.[1]
Diagnostic 13C Signal C-F Doublet (~160 ppm) + C-Br shift.C-Br (~120 ppm) , no splitting.[1]C-F Doublet (~160 ppm) .No splitting, standard shifts.[1]
19F NMR Signal Yes (Sensitive to ortho-environment).[1][2]NoYes (Similar sensitivity).No
Metabolic Stability High (Blocked para/ortho sites).[1]MediumMediumLow (Native metabolism).[1]

Key Insight: Researchers choosing 5-Br-2-F-Phe often do so because the 2-Fluoro group prevents metabolic hydroxylation at the ortho position, while the 5-Bromo group allows for subsequent "click" chemistry or cross-coupling that 2-Fluoro-Phe cannot support.[2]

Experimental Protocols

To ensure reproducibility, the following protocols utilize internal referencing and specific solvent conditions to minimize exchange broadening of the ammonium/carboxylate protons.

Protocol A: Sample Preparation for 1H/13C NMR
  • Solvent Choice:

    • Preferred:DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Reason: Excellent solubility for zwitterionic amino acids; slows exchange of NH

      
       protons allowing observation of amine signals (broad singlets ~8.5 ppm).[1]
      
    • Alternative:D

      
      O + DCl . Use for mimicking physiological pH or if DMSO interferes with downstream assays. Note: NH protons will exchange and disappear.
      
  • Concentration: Dissolve 5–10 mg of compound in 600 µL of solvent.

  • Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to minimize shimming errors.

Protocol B: Acquisition Parameters (400 MHz or Higher)
  • 1H NMR:

    • Pulse Angle: 30°.

    • Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (for quantitative integration).[1]

    • Scans: 16–64.

    • Critical Step: Phase correction must be manual to resolve the H-F coupling patterns clearly.

  • 13C NMR (Proton Decoupled):

    • Decoupling: Waltz-16 or CPD.[2]

    • Relaxation Delay: 2.0 s.

    • Scans: >1024 (Carbon sensitivity is low; C-Br carbons have long T1 relaxation times).

    • Validation: Look for the doublet at ~160 ppm (

      
      ).[1] If this is a singlet, the product is likely defluorinated or misidentified.
      

Logical Workflow for Structural Verification

The following diagram illustrates the decision matrix for verifying the identity of 5-Br-2-F-Phe using NMR data.

NMR_Workflow Start Start: Crude/Purified Sample Solubility Dissolve in DMSO-d6 (5-10 mg/0.6 mL) Start->Solubility Acquire1H Acquire 1H NMR (Observe Aromatic Region) Solubility->Acquire1H CheckAromatic Count Aromatic Protons Acquire1H->CheckAromatic ThreeProtons 3 Protons Found CheckAromatic->ThreeProtons Pass TwoOrFour 2 or 4 Protons Found CheckAromatic->TwoOrFour Fail CheckCoupling Check Splitting (J-coupling) ThreeProtons->CheckCoupling Reject Reject: Impurity or Wrong Isomer TwoOrFour->Reject CouplingYes Complex Multiplets (H-F Coupling Visible) CheckCoupling->CouplingYes Pass CouplingNo Simple Doublets/Singlets CheckCoupling->CouplingNo Fail Acquire13C Acquire 13C NMR (Decoupled) CouplingYes->Acquire13C CouplingNo->Reject CheckCF Check ~160 ppm Region Acquire13C->CheckCF DoubletFound Large Doublet (J~245Hz) CONFIRMED: C-F Bond CheckCF->DoubletFound Pass SingletFound Singlet Only ERROR: No Fluorine CheckCF->SingletFound Fail Final Product Verified: 5-Bromo-2-fluoro-DL-Phe DoubletFound->Final SingletFound->Reject

Caption: Step-by-step NMR verification workflow for 5-Bromo-2-fluoro-DL-phenylalanine, highlighting critical checkpoints for proton counting and C-F coupling validation.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 4654, p-Fluorophenylalanine. Retrieved from [Link]

  • Royal Society of Chemistry. (2023).[1] Recent advances in the synthesis of fluorinated amino acids and peptides. Retrieved from [Link][1]

  • SpectraBase. (2025).[1][5] 4-Bromo-dl-phenylalanine 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table and Analysis. Retrieved from [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Characterization of 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry, Mass Spectrometry, and Proteomics

Executive Summary

In the rapidly evolving fields of chemically-directed proteomics and metabolic tracing, the demand for highly specific, easily identifiable mass spectrometry (MS) tags is paramount. 5-Bromo-2-fluoro-DL-phenylalanine (CAS 439587-18-5) is a specialized non-canonical amino acid (ncAA) engineered to overcome the background noise limitations of complex biological matrices.

By strategically combining a bromine atom and a fluorine atom on the phenyl ring, this compound provides a self-validating analytical signature. This guide objectively compares the MS performance of 5-Bromo-2-fluoro-DL-phenylalanine against standard and mono-halogenated alternatives, providing researchers with the mechanistic rationale and experimental protocols needed to leverage this compound in high-resolution LC-MS/MS workflows.

Mechanistic Advantages: The "IsoStamp" and Mass Defect Synergy

As a Senior Application Scientist, I often see researchers struggle with false-positive peptide identifications in complex matrices. The structural design of 5-Bromo-2-fluoro-DL-phenylalanine solves this through two distinct, causal mechanisms:

  • The Bromine "IsoStamp" Signature: Natural bromine exists as a nearly 1:1 ratio of two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). When analyzed via MS, any peptide incorporating this ncAA will exhibit a distinct M and M+2 doublet of equal intensity separated by exactly 1.998 Da. This unmistakable isotopic envelope acts as an "IsoStamp," allowing pattern-recognition algorithms to instantly flag the tagged molecule amidst thousands of background ions [1].

  • The Fluorine Mass Defect and Orthogonality: While bromine provides the visual MS pattern, fluorine (¹⁹F) provides high-resolution filtering. Fluorine is monoisotopic and possesses a unique negative mass defect relative to hydrogen. In high-resolution MS1 scans, this shifts the exact mass of the peptide into a "mass defect sparse" region, drastically reducing isobaric interference. Furthermore, the 100% natural abundance of ¹⁹F allows for orthogonal validation via ¹⁹F-NMR, bridging MS proteomics with structural biology.

Comparative Performance Analysis

To justify the use of 5-Bromo-2-fluoro-DL-phenylalanine over simpler analogs, we must evaluate its analytical performance. The table below summarizes the quantitative and qualitative MS characteristics of relevant phenylalanine derivatives.

CompoundFormulaMonoisotopic [M+H]⁺MS1 Isotopic PatternLC Retention Shift (vs Phe)Primary Analytical Utility
L-Phenylalanine C₉H₁₁NO₂166.0868Standard (M+1 ~10%)BaselineEndogenous baseline reference
4-Fluoro-DL-Phe C₉H₁₀FNO₂184.0774Standard (M+1 ~10%)Moderate (Hydrophobic)¹⁹F-NMR structural probing
4-Bromo-DL-Phe C₉H₁₀BrNO₂243.9973 / 245.99531:1 Doublet (Δ 2 Da)High (Hydrophobic)MS IsoStamp tagging
5-Br-2-F-DL-Phe C₉H₉BrFNO₂261.9879 / 263.98591:1 Doublet (Δ 2 Da)Maximum Orthogonal ShiftDual HRMS/NMR tracing with mass defect filtering

Data Interpretation: While 4-Bromo-DL-Phe provides the necessary isotopic doublet, it lacks the mass defect filtering and dual-modality validation offered by the addition of the fluorine atom in 5-Bromo-2-fluoro-DL-phenylalanine.

Experimental Protocol: LC-MS/MS of Underivatized Samples

Historically, amino acid analysis required pre- or post-column derivatization. However, derivatization can obscure native isotopic envelopes and introduce matrix effects. Modern hybrid-retention chromatography allows us to analyze 5-Bromo-2-fluoro-DL-phenylalanine in its native, underivatized state [2, 3].

Step-by-Step Methodology

Step 1: Matrix Precipitation (Sample Prep) Rationale: Preserves the native halogen isotopic envelope and prevents matrix-induced ion suppression.

  • Aliquot 50 µL of plasma or cell lysate into a microcentrifuge tube.

  • Add 5 µL of 30% sulfosalicylic acid (or 150 µL of cold methanol) to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an LC vial.

Step 2: Chromatographic Separation Rationale: Fluorine and bromine increase hydrophobicity, requiring optimized gradient elution.

  • Column: High-strength silica reversed-phase (e.g., ACQUITY HSS T3) or hybrid polar column (e.g., Raptor Polar X).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: Hold at 2% B for 1 min, ramp to 60% B over 8 mins, flush at 95% B for 2 mins, and re-equilibrate. Flow rate: 0.3 mL/min.

Step 3: HRMS Acquisition

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MS1 Resolution: Set to ≥60,000 (FWHM) to accurately resolve the fluorine mass defect.

  • Target Mass: Monitor for the exact mass doublet at m/z 261.9879 and 263.9859.

LCMS_Workflow A Sample Prep (Underivatized) B LC Separation (HILIC/RP) A->B C ESI Source (Positive Mode) B->C D HRMS1 Scan (Isotopic Doublet) C->D E MS/MS CID (Fragmentation) D->E

Fig 1. Step-by-step LC-MS/MS workflow for underivatized halogenated amino acid characterization.

Fragmentation Dynamics (Self-Validating System)

To ensure absolute trustworthiness in your data, MS1 pattern recognition must be validated by MS/MS (MS2) fragmentation. The fragmentation of deprotonated and protonated phenylalanine derivatives follows highly predictable pathways [4].

When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), 5-Bromo-2-fluoro-DL-phenylalanine undergoes the following self-validating cleavages:

  • Primary Cleavage (Immonium Ion Formation): The precursor ion ([M+H]⁺ at m/z 262/264) loses water and carbon monoxide (-46 Da) from the carboxyl group, generating a stable immonium ion at m/z 216/218.

  • Secondary Cleavage (Substituted Benzyl Cation): Further loss of ammonia (-17 Da) yields a highly conjugated, halogen-substituted benzyl/tropylium cation at m/z 187/189.

Crucially, because the bromine atom remains attached to the aromatic ring during these low-energy CID fragmentations, the 1:1 isotopic doublet is preserved in all major fragment ions , providing an irrefutable confirmation of the compound's identity.

Fragmentation M [M+H]+ m/z 262.0 / 264.0 F1 Immonium Ion m/z 216.0 / 218.0 M->F1 -H2O, -CO (-46 Da) F2 Substituted Benzyl Ion m/z 187.0 / 189.0 M->F2 -NH3, -HCOOH (-75 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways for 5-Bromo-2-fluoro-DL-phenylalanine.

Conclusion

For scientists requiring absolute certainty in peptide tagging, metabolic tracing, or cross-linking assays, 5-Bromo-2-fluoro-DL-phenylalanine is vastly superior to unmodified or mono-halogenated alternatives. By leveraging its unique 1:1 bromine isotopic signature for MS1 pattern recognition and its fluorine mass defect for high-resolution filtering, researchers can build a robust, self-validating analytical workflow that virtually eliminates false positive identifications.

References

  • Title : Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma Source : Restek URL :[Link]

  • Title : Effect of phenylalanine on the fragmentation of deprotonated peptides Source : PubMed (Journal of the American Society for Mass Spectrometry) URL :[Link]

Validation of 19F NMR Signals in 5-Bromo-2-fluoro-phenylalanine Proteins: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the complexity of therapeutic targets increases, static structural models are no longer sufficient to capture the nuanced allostery and conformational dynamics of proteins. Fluorine-19 Nuclear Magnetic Resonance (19F NMR) has emerged as a premier biophysical technique to interrogate these dynamic states. Because fluorine is virtually absent in native biological systems and possesses a spin-½ nucleus with a high gyromagnetic ratio, it provides a background-free, highly sensitive probe for local dielectric changes[1].

While standard fluorinated non-canonical amino acids (ncAAs) like 4-fluoro-phenylalanine (4-F-Phe) and 4-trifluoromethyl-phenylalanine (tfmPhe) have historically dominated the field, the demand for orthogonal validation methods has driven the adoption of multi-modal probes. 5-Bromo-2-fluoro-DL-phenylalanine (5-Br-2-F-Phe) represents a paradigm shift. By combining a fluorine atom for NMR sensitivity with a bromine atom for X-ray crystallographic phasing and chemical derivatization, it allows researchers to correlate solution-state dynamics directly with solid-state structures.

This guide objectively compares 5-Br-2-F-Phe against traditional fluorinated alternatives and provides a self-validating experimental workflow for its incorporation and signal validation.

Mechanistic Grounding: The Case for Multi-Modal Probes

The strategic placement of halogens on the phenylalanine ring dictates the utility of the probe. In 5-Br-2-F-Phe, the fluorine is positioned at the ortho (2) position, while the bromine is at the meta (5) position.

  • The NMR Handle (2-Fluoro): The ortho-fluorine is highly sensitive to the rotameric state of the aromatic side chain and local backbone fluctuations. This sensitivity results in distinct chemical shifts for different conformational states, allowing researchers to quantify minor conformers in slow-to-intermediate exchange[2].

  • The Structural/Chemical Handle (5-Bromo): Bromine is a heavy atom capable of significant anomalous scattering, making it an ideal intrinsic handle for Single-Wavelength Anomalous Dispersion (SAD) phasing in X-ray crystallography. Furthermore, the aryl bromide bond serves as a reactive bio-orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach fluorophores post-translationally.

  • Chiral Filtering: Although supplied commercially as a cost-effective racemic mixture (DL), the engineered aminoacyl-tRNA synthetase (aaRS) acts as a strict chiral filter, exclusively charging the L-enantiomer onto the tRNA for ribosomal translation.

Comparative Performance Analysis

When selecting a fluorinated probe, researchers must balance chemical shift sensitivity against the risk of structural perturbation caused by steric bulk. Table 1 summarizes the quantitative and qualitative differences between 5-Br-2-F-Phe and its primary alternatives.

Table 1: Comparative Properties of Fluorinated Phenylalanine Probes

Probe AlternativePrimary ModalitySteric Bulk (van der Waals Vol.)Chemical Shift Sensitivity (Δδ)Multi-Modal CapabilityPerturbation Risk
4-Fluoro-phenylalanine (4-F-Phe) 19F NMR~11 ų (Minimal)ModerateNoneLow
4-Trifluoromethyl-phenylalanine (tfmPhe) 19F NMR~42 ų (High)High (Highly sensitive to polarity)NoneHigh (Hydrophobic core disruption)
5-Bromo-2-fluoro-phenylalanine 19F NMR, X-ray, Chem-Bio~37 ų (Moderate)High (Ortho-position dynamics)Yes (SAD Phasing, Cross-Coupling)Moderate

Analysis: While tfmPhe offers exceptional chemical shift dispersion due to the rapid rotation of its three equivalent fluorines[3], its massive steric footprint often destabilizes native protein folds. 4-F-Phe is minimally perturbing but restricts the researcher solely to NMR. 5-Br-2-F-Phe strikes the optimal balance: its moderate steric bulk is generally well-tolerated in solvent-exposed or flexible regions, and its dual-modality ensures that any dynamic state observed via NMR can be structurally validated via X-ray crystallography from the exact same protein batch.

Self-Validating Experimental Workflow

To ensure scientific integrity, the incorporation and detection of 5-Br-2-F-Phe must follow a self-validating loop. You cannot confidently interpret a 19F NMR signal without first proving that the intact, full-length protein contains the exact halogenated moiety without degradation.

Workflow A Target Gene with Amber Codon (TAG) C In Vivo Translation with 5-Br-2-F-DL-Phe A->C B Engineered aaRS / tRNA Pair (e.g., mutant MjTyrRS) B->C D Purified 5-Br-2-F-Phe Labeled Protein C->D E 19F NMR Spectroscopy (Conformational Dynamics) D->E F X-ray Crystallography (SAD Phasing via Bromine) D->F G Pd-Catalyzed Cross-Coupling (Post-Translational Mod) D->G

Workflow for the incorporation and multi-modal validation of 5-Br-2-F-Phe in proteins.
Phase 1: Genetic Encoding and Expression
  • Plasmid Co-transformation: Co-transform E. coli BL21(DE3) with a plasmid encoding your target protein (with a TAG amber mutation at the desired site) and a pEVOL plasmid encoding an orthogonal mutant Methanocaldococcus jannaschii TyrRS/tRNA pair optimized for bulky halogenated phenylalanines.

  • Expression: Grow cells in minimal media. At OD600 = 0.6, supplement the culture with 1–2 mM 5-Bromo-2-fluoro-DL-phenylalanine. Induce with IPTG and arabinose (to induce the aaRS).

  • Purification: Harvest and purify the protein via standard affinity chromatography (e.g., Ni-NTA).

Phase 2: Mass Spectrometry Validation (The Causality Check)

Why this step is critical: 19F NMR only confirms the presence of fluorine; it does not confirm if the protein is truncated at the amber codon or if the bromine atom was lost due to unexpected cellular metabolism.

  • ESI-TOF MS Acquisition: Analyze the intact purified protein using Electrospray Ionization Time-of-Flight Mass Spectrometry.

  • Isotopic Signature Verification: Bromine naturally occurs as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). You must observe a distinct 1:1 isotopic doublet separated by exactly 2 Da in the deconvoluted mass spectrum. The presence of this doublet is the definitive, self-validating proof that the dual-modal 5-Br-2-F-Phe was successfully incorporated and remains intact.

Phase 3: 19F NMR Acquisition and Signal Validation

Once the mass and isotopic signature are confirmed, proceed to NMR to interrogate the protein's dynamics[4].

  • Sample Preparation: Buffer exchange the protein into 50 mM Phosphate, 100 mM NaCl, pH 7.0, containing 10% D₂O (for the spectrometer lock). Concentrate to 50–200 µM.

  • Referencing: Add 0.1% Trifluoroacetic acid (TFA) as an internal standard. Set the TFA peak to exactly -76.55 ppm. This ensures absolute reproducibility of chemical shifts across different experiments and laboratories.

  • Acquisition Parameters:

    • Acquire a 1D 19F spectrum using ¹H inverse-gated decoupling. Causality: The fluorine atom in 5-Br-2-F-Phe is scalar coupled (J-coupled) to the adjacent aromatic protons. Without decoupling, the signal splits into a complex multiplet, reducing signal-to-noise and complicating the identification of minor conformational states. Decoupling collapses this into a sharp singlet.

  • Data Interpretation: Assess the transverse relaxation (T₂) by observing the linewidth. A sharp, symmetric peak indicates a highly mobile sidechain or a single rigid state. Peak broadening or the appearance of multiple distinct singlets indicates that the protein is sampling multiple conformational states in the slow-to-intermediate exchange regime, providing a direct readout of allostery or ligand-induced structural shifts.

References

  • Norton, R. S., et al. "19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology, 2021. URL:[Link]

  • Qianzhu, H., et al. "Genetic Encoding of Fluorinated Analogues of Phenylalanine for 19F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases." ACS Sensors, 2025. URL:[Link]

  • Ye, L., et al. "A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins." Journal of Biomolecular NMR, 2015. URL:[Link]

  • Pham, L. B. T., et al. "Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy." Journal of the American Chemical Society, 2023. URL:[Link]

Structural and Functional Comparative Guide: Bromo-phenylalanine vs. Fluoro-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of non-canonical amino acids (ncAAs), halogenated phenylalanines represent a critical toolkit for modulating protein biophysics.[1] While both 4-Fluoro-phenylalanine (4F-Phe) and 4-Bromo-phenylalanine (4Br-Phe) modify the native phenylalanine scaffold, they serve diametrically opposite experimental goals.

  • 4F-Phe is the "Stealth Probe." It mimics the steric profile of native phenylalanine while inverting its electronic signature, making it the gold standard for

    
    F-NMR  and metabolic stability without disrupting folding.
    
  • 4Br-Phe is the "Heavy Anchor." It introduces significant steric bulk and anomalous scattering power, serving as a primary tool for X-ray crystallographic phasing and probing steric tolerance in hydrophobic pockets.

Part 1: Physicochemical Architecture

To select the correct analog, one must understand the atomic-level perturbations introduced by the halogen substituent.

Table 1: Comparative Atomic & Molecular Properties
PropertyHydrogen (Native)Fluorine (4F-Phe)Bromine (4Br-Phe)Impact
Van der Waals Radius 1.20 Å1.47 Å1.85 ÅSterics: F is a near-isostere to H; Br is significantly bulkier (similar to a methyl group).
Electronegativity (Pauling) 2.14.02.8Electronics: F creates a massive dipole; Br is less polarizing but highly polarizable.
C-X Bond Length 1.09 Å1.35 Å1.90 ÅGeometry: Br extends the side chain significantly.
C-X Bond Energy ~98 kcal/mol~116 kcal/mol~66 kcal/molStability: C-F is metabolically inert; C-Br is photolabile (UV sensitive).
LogP (Lipophilicity) Reference+0.14 (approx)+0.86 (approx)Solubility: Br increases hydrophobicity drastically, risking aggregation.
The Mechanistic Divergence
  • The Fluorine Effect (Electronic Inversion): Replacing H with F exerts a minimal steric penalty.[2] However, the high electronegativity of fluorine withdraws electron density from the aromatic ring (reducing

    
    -electron density). This strengthens the acidity of the ring protons and alters cation-
    
    
    
    interactions.
    • Key Utility: Probing electrostatic contributions to binding without steric disruption.

  • The Bromine Effect (Steric & Anomalous): Bromine is a "soft" halogen. Its large electron cloud is easily polarized, enhancing van der Waals forces (dispersion forces). However, its size (1.85 Å) exceeds the typical tolerance of tightly packed protein cores designed for Phe, often requiring cavity-creating mutations or flexible loops to accommodate it.

    • Key Utility: Anomalous diffraction for solving the "Phase Problem" in crystallography.[3][4]

Visualization: Physicochemical Decision Logic

G Start Experimental Goal Decision1 Is Steric Conservation Critical? Start->Decision1 Yes_Branch Yes: Minimal Perturbation Decision1->Yes_Branch Native-like folding No_Branch No: Heavy Atom Required Decision1->No_Branch Phasing / Crosslinking F_Phe Select 4-Fluoro-Phe Yes_Branch->F_Phe Br_Phe Select 4-Bromo-Phe No_Branch->Br_Phe App_F Applications: 1. 19F-NMR Probing 2. Metabolic Stability 3. Thermal Stability (Tm) F_Phe->App_F App_Br Applications: 1. X-Ray Phasing (SAD/MAD) 2. Hydrophobic Packing 3. Steric Scanning Br_Phe->App_Br

Caption: Decision tree for selecting halogenated phenylalanine analogs based on structural constraints and experimental objectives.

Part 2: Functional Applications in Drug Discovery

4-Fluoro-phenylalanine: The NMR Spy

Because


F has a spin of 1/2, 100% natural abundance, and zero background in biological systems, 4F-Phe is the premier probe for monitoring protein dynamics.
  • Sensitivity: The

    
    F chemical shift is exquisitely sensitive to the local dielectric environment. A conformational change (e.g., ligand binding) can shift the signal by several ppm.
    
  • Metabolic Blockade: In medicinal chemistry, the C-F bond is used to block "metabolic hotspots." Phenylalanine residues prone to hydroxylation by Cytochrome P450 enzymes can be protected by fluorination, extending the half-life of peptide therapeutics [1].

4-Bromo-phenylalanine: The Crystallographer's Beacon

Solving a novel protein structure requires "phasing" the diffraction data.

  • SAD Phasing: Bromine has a K-absorption edge at 0.92 Å (13.47 keV). By incorporating 4Br-Phe, researchers can collect data at this wavelength to measure the anomalous signal (

    
    ). This signal allows the direct determination of atomic positions without requiring a pre-existing model [2].
    
  • Protocol Note: Unlike soaking crystals with bromide ions (which bind non-specifically to surface cations), 4Br-Phe incorporation places the heavy atom firmly within the hydrophobic core, providing high-occupancy sites for robust phasing.

Part 3: Experimental Protocols

Protocol A: Residue-Specific Incorporation (SPI)

For global replacement of Phe with X-Phe in E. coli.

Mechanism: This protocol utilizes an E. coli auxotroph (defective in pheA) that cannot synthesize phenylalanine. We grow cells in limiting Phe, induce starvation to deplete the native amino acid, and then add the analog (4F-Phe or 4Br-Phe) immediately before protein induction.

Reagents:

  • Strain: E. coli B834(DE3) (Met auxotroph) or specific Phe auxotrophs (e.g., KA12). Note: DL41 strains are often used for Phe auxotrophy.

  • Medium: M9 Minimal Medium (glucose as carbon source).

  • Analog: 100 mM stock of L-4-Fluoro-Phe or L-4-Bromo-Phe (dissolved in dilute HCl or NaOH depending on supplier).

Step-by-Step Workflow:

  • Inoculation: Transform expression plasmid into the auxotrophic strain. Grow overnight in M9 medium + antibiotics + 0.05 mg/mL L-Phenylalanine (limiting native Phe).

  • Growth & Monitoring: Dilute overnight culture 1:50 into fresh M9 + antibiotics + 0.05 mg/mL L-Phe . Incubate at 37°C / 250 rpm.

  • The Shift (Critical Step): Monitor OD

    
    . When OD reaches ~0.7–0.8, the native Phe is exhausted (growth plateau).
    
    • Validation: Growth should stall. If it continues indefinitely, the auxotrophy is leaky or Phe concentration was too high.

  • Wash (Optional but Recommended): Centrifuge cells (4000xg, 10 min), discard supernatant, and resuspend in pre-warmed M9 without any Phe. Shake for 15 mins to deplete intracellular pools.

  • Incorporation:

    • Add 1 mM (final conc.) of 4F-Phe OR 4Br-Phe .

    • Add 1 mM IPTG (Inducer).[5]

  • Expression: Incubate for 4–12 hours. Note: Br-Phe expression is often slower due to translational drag; use lower temp (25°C) to aid folding.

  • Harvest: Pellet cells and proceed to purification.

Visualization: SPI Workflow

SPI_Protocol Step1 1. Inoculate Auxotroph (M9 + Limiting Phe) Step2 2. Grow to Mid-Log (OD ~0.7) Step1->Step2 Step3 3. Phe Depletion (Growth Plateau) Step2->Step3 Consume Native Phe Step4 4. Add Analog (1mM Br/F-Phe) Step3->Step4 Shift Media Step5 5. Induce (IPTG) Step4->Step5 Step6 6. Protein Expression Step5->Step6 Translation with Analog

Caption: Residue-specific incorporation workflow for global replacement of Phenylalanine.

Part 4: Comparative Performance Data

The following data summarizes the expected impact on protein stability and utility based on aggregated literature values (e.g., studies on T4 Lysozyme, Transketolase, and GLP-1 peptides).

Table 2: Performance Metrics
MetricNative Phe4-Fluoro-Phe4-Bromo-Phe
Thermal Stability (

)
Baseline+2°C to +7°C (Often stabilizing due to hydrophobicity/stacking) [3]-3°C to -10°C (Destabilizing if core is packed tight; stabilizing in cavities)
Expression Yield 100%~80-90% (High translational efficiency)~30-50% (Slower kinetics/folding stress)
Protease Resistance LowHigh (Blocks chymotrypsin cleavage)Moderate
Phasing Power (X-ray) NoneNegligibleHigh (Anomalous signal at 0.92 Å)
NMR Utility

H (Crowded)

F (Distinct, Sensitive)
None
Expert Insight: The "Fluorine Stability" Phenomenon

While intuitive logic suggests that removing a proton might destabilize a protein, 4F-Phe often increases


. This is attributed to the "Fluorine Effect"  on hydrophobic packing. The C-F bond is extremely hydrophobic and low-polarizability, which can enhance the "hydrophobic effect" driving protein folding, provided the slightly larger radius (1.47 Å) does not cause steric clashes. Conversely, 4Br-Phe almost always destabilizes the native fold unless the protein is engineered with "hole" mutations (e.g., Phe 

Ala) to create space for the bromine atom.

References

  • Galles, K., et al. (2023). "Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells." Nature Communications. Available at: [Link]

  • Dauter, Z., et al. (2000). "Novel approach to phasing proteins: halogenation for SAD." Acta Crystallographica. Available at: [Link]

  • Tullman, J., et al. (2024). "Enzyme stabilisation due to incorporation of a fluorinated non-natural amino acid at the protein surface." Scientific Reports. Available at: [Link]

  • Bae, J.H., et al. (2001). "High-level production of 4-fluoro-phenylalanine-labeled proteins in Escherichia coli." Journal of Microbiological Methods. Available at: [Link]

Sources

Advanced Conformational Analysis of Peptides: A Comparative Guide to 5-Bromo-2-fluoro-DL-phenylalanine as a Dual-Modal Probe

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Elucidating the bioactive conformation of peptides is a critical bottleneck in drug development. Because short peptides often lack stable secondary structures in aqueous solutions, researchers rely on unnatural amino acids (UAAs) to probe structural dynamics. This guide objectively evaluates the performance of 5-Bromo-2-fluoro-DL-phenylalanine (5-Br-2-F-Phe) against traditional alternatives, demonstrating its superior utility as a dual-modal probe for both solution-state


F NMR spectroscopy and solid-state X-ray crystallography.

The Challenge of Peptide Conformational Analysis

Native peptides exist as dynamic conformational ensembles. Traditional


H NMR often suffers from severe signal overlap and water suppression artifacts, while X-ray crystallography of small peptides frequently fails due to poor crystal packing or the lack of heavy atoms for phase determination.

To overcome these limitations, halogenated phenylalanine derivatives are incorporated via Solid-Phase Peptide Synthesis (SPPS). While mono-halogenated probes (like 4-Fluoro-Phe or 4-Bromo-Phe) solve either the NMR or the crystallographic challenge, 5-Br-2-F-Phe bridges the gap, allowing researchers to correlate solution-state dynamics directly with solid-state structures using a single synthesized sequence[1, 2].

Comparative Performance Analysis

The following table synthesizes experimental data comparing 5-Br-2-F-Phe against native Phenylalanine and mono-halogenated alternatives.

Probe Type

F NMR Sensitivity
Anomalous X-Ray Phasing (

at Cu K

)
Conformational Restriction (

)
Primary Application
Native Phe NoneNegligible (< 0.1 e⁻)Highly flexibleBaseline bioactivity
4-Fluoro-Phe High (Singlet, ~ -115 ppm)Negligible (< 0.1 e⁻)Flexible (similar to native)Solution dynamics [3]
4-Bromo-Phe NoneStrong (~ 1.2 e⁻)ModerateX-ray SAD phasing
5-Br-2-F-Phe High (Multiplet, ~ -118 ppm) Strong (~ 1.2 e⁻) Highly Restricted (Steric clash) Dual-Modal (NMR + X-ray)

Mechanistic Causality: The "Why" Behind the Structure

The efficacy of 5-Br-2-F-Phe is not merely additive; the specific regiochemistry of the halogens dictates its performance.

The 2-Fluoro Advantage: Conformational Restriction & F NMR

The fluorine atom at the ortho (2-) position introduces a deliberate steric clash with the peptide backbone's carbonyl oxygen. This restricts the rotation around the


 and 

dihedral angles, significantly narrowing the conformational ensemble [1]. Because

F has a spin of 1/2, 100% natural abundance, and a highly sensitive gyromagnetic ratio, it acts as an exquisite, background-free reporter of the local microenvironment. Changes in solvent exposure or folding state result in massive chemical shift perturbations (>2 ppm), making it vastly superior to

H NMR for tracking conformational heterogeneity [2, 3].
The 5-Bromo Advantage: Anomalous Dispersion

The bromine atom at the meta (5-) position provides a heavy atom (Z=35) without disrupting the primary hydrophobic face of the aromatic ring (which often drives peptide folding). Bromine exhibits a strong anomalous scattering signal at standard synchrotron wavelengths (Br K-edge


 0.92 Å) and even in-house Cu K

sources. This enables Single-wavelength Anomalous Dispersion (SAD) phasing, eliminating the need for tedious selenomethionine derivatization.

G Start Select UAA Probe Q1 Need Solution Dynamics? Start->Q1 Q2 Need X-Ray Phasing? Q1->Q2 Yes Br_Probe 4-Bromo-Phe (X-Ray Only) Q1->Br_Probe No, X-Ray only F_Probe 4-Fluoro-Phe (19F NMR Only) Q2->F_Probe No, NMR only Dual_Probe 5-Br-2-F-Phe (Dual-Modal) Q2->Dual_Probe Yes Native Native Phe (No Labels)

Decision logic for selecting halogenated phenylalanine probes.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The success of the methodology is proven by internal data checks.

Protocol 1: Solution-State Dynamics via F NMR

Objective: Determine the conformational stability and solvent exposure of the peptide.

  • Sample Preparation: Dissolve the purified 5-Br-2-F-Phe containing peptide in 90% H

    
    O / 10% D
    
    
    
    O to a final concentration of 1-2 mM. Add 0.1% Trifluoroacetic acid (TFA) as an internal chemical shift reference (-76.5 ppm).
  • Data Acquisition: Acquire 1D

    
    F NMR spectra on a 500 MHz (or higher) spectrometer equipped with a fluorine-tuned probe.
    
  • Self-Validation (Variable Temperature Study): Perform a VT-NMR sweep from 280 K to 320 K.

    • Causality Check: Calculate the temperature coefficient (

      
      ). A value 
      
      
      
      ppb/K indicates the 2-fluoro ring is buried in a stable, structured hydrophobic core. A value
      
      
      ppb/K indicates the residue is solvent-exposed and highly dynamic [2].
Protocol 2: Solid-State Elucidation via SAD X-Ray Crystallography

Objective: Obtain the high-resolution 3D atomic coordinates of the peptide.

  • Crystallization: Screen the peptide using vapor diffusion (hanging drop) methods. The conformational rigidity imparted by the 2-fluoro substitution frequently acts as an entropic trap, promoting crystal lattice formation compared to native peptides.

  • Data Collection: Mount the crystal and collect diffraction data at a synchrotron source tuned to the Bromine K-edge (13.47 keV / 0.92 Å) to maximize the anomalous signal (

    
    ).
    
  • Self-Validation (Anomalous Difference Map):

    • Causality Check: Before building the peptide model, calculate the anomalous difference Patterson map. The presence of distinct >5

      
       peaks corresponding to the bromine atoms self-validates that the 5-Br-2-F-Phe was successfully incorporated, is ordered within the lattice, and possesses sufficient phasing power to solve the structure.
      

G A Peptide Synthesis (Fmoc-SPPS) B Incorporate 5-Br-2-F-Phe A->B C Purification (RP-HPLC) B->C D 19F NMR (Solution Dynamics) C->D Solution E X-Ray Crystallography (SAD Phasing) C->E Solid State F Integrative 3D Conformation D->F E->F

Workflow for dual-modal conformational analysis using 5-Br-2-F-Phe.

Conclusion

For researchers seeking to bridge the gap between solution-state behavior and solid-state structure, 5-Bromo-2-fluoro-DL-phenylalanine is an unparalleled tool. By strategically utilizing the steric restriction and NMR sensitivity of the ortho-fluorine alongside the anomalous scattering power of the meta-bromine, drug development professionals can generate highly accurate, self-validating 3D conformational models of complex peptides.

References

  • Title: Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine Source: Scientific Reports (Nature Portfolio) URL: [Link][1]

  • Title: Genetic Encoding of Fluorin

    
    F NMR Spectroscopy: Detection of Conformational Heterogeneity in Flaviviral NS2B-NS3 Proteases
    Source: ACS Sensors (American Chemical Society)
    URL: [Link][2]
    
  • Title: Site-specific incorpor

    
    )F-amino acid into proteins as an NMR probe for characterizing protein structure and reactivity
    Source: Journal of the American Chemical Society (JACS)
    URL: [Link][3]
    

Sources

Comparative Guide: Thermal Stability of Halogenated vs. Native Phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

In the rational design of therapeutic proteins and peptides, the modification of phenylalanine (Phe) residues with halogen atoms (F, Cl, Br, I) has emerged as a high-impact strategy to enhance thermal stability. While native phenylalanine provides essential hydrophobic packing, it lacks the directional interaction capabilities and tunable electronic properties of its halogenated counterparts.

Key Technical Verdict:

  • Fluorinated Phe (F-Phe): Primarily stabilizes through the hydrophobic effect and modulation of local electrostatics (quadrupole moments). It is nearly isosteric to native Phe, making it a "safe" substitution for core packing enhancement.

  • Chloro/Bromo/Iodo-Phe (Cl/Br/I-Phe): Stabilize primarily through Halogen Bonding (XB) and increased hydrophobic surface area. However, their larger van der Waals radii introduce steric risks. These are best deployed at solvent-exposed interfaces or specific pockets designed to accept a

    
    -hole interaction.
    

Part 2: Mechanistic Basis of Stability

To effectively engineer stability, one must understand the distinct physical forces introduced by halogenation.

The Hydrophobic Effect & Packing

Native Phenylalanine is hydrophobic, but halogenation significantly increases the partition coefficient (


). The hydrophobicity follows the trend I > Br > Cl > F > H .
  • Mechanism: Replacing H with F/Cl/Br sheds more water molecules upon folding, increasing the entropic gain (

    
    ) of the folded state.
    
  • Impact: Pentafluorophenylalanine (F

    
    -Phe) is significantly more hydrophobic than native Phe, often driving the formation of "fluorous cores" that are exceptionally resistant to thermal denaturation.
    
Halogen Bonding (XB)

Unlike native Phe, which interacts via non-directional van der Waals forces and


-

stacking, heavy halogens (Cl, Br, I) act as Lewis acids.
  • The

    
    -Hole:  The electron density on the halogen atom is anisotropic, creating a region of positive electrostatic potential (the 
    
    
    
    -hole) on the extension of the C-X bond.
  • Interaction: This hole forms a highly directional attractive interaction with Lewis bases (e.g., backbone carbonyl oxygens, His nitrogens).

  • Strength: XB strength correlates with polarizability: I > Br > Cl >> F .[1] Native Phe cannot form these bonds.[2]

Steric & Electrostatic Modulation[3]
  • Fluorine: The C-F bond (1.35 Å) is only slightly longer than C-H (1.09 Å). It generally fits into native Phe pockets without steric clash (isosteric).

  • Iodine: The C-I bond (2.10 Å) is massive. While it offers the strongest XB, it requires cavity engineering to prevent destabilizing steric clashes.

Part 3: Comparative Performance Data

The following data aggregates findings from key case studies (Insulin, T4 Lysozyme, and Protein G) to illustrate the


 (change in melting temperature) and 

(change in free energy of unfolding).
Table 1: Physicochemical Properties Comparison
Residue VariantVan der Waals Radius (Å)Hydrophobicity (rel. to Phe)

-Hole Potential
Primary Stability Driver
Native Phe 1.70 (H)ReferenceNoneHydrophobic Packing /

-Stacking
4-Fluoro-Phe 1.47 (F)HighNegligibleHydrophobicity / Electrostatics
Pentafluoro-Phe N/A (Bulkier)Very HighLow"Fluorous" Hydrophobic Effect
4-Chloro-Phe 1.75 (Cl)HighModerateHydrophobicity + Weak XB
4-Bromo-Phe 1.85 (Br)HigherStrongHalogen Bonding (XB)
4-Iodo-Phe 1.98 (I)HighestVery StrongStrong XB (Directional)
Table 2: Experimental Stability Gains ( )

Note: Negative


 indicates stabilization relative to Wild Type (WT).
Target ProteinModification SiteVariant

(°C)

(kcal/mol)
OutcomeReference
Insulin B24 (Ortho)2-F-Phe+3.2-0.6Stabilized (Electrostatic)[1]
Insulin B24 (Ortho)2-Cl-Phe+5.1-1.0Stabilized (Packing/XB)[1]
Protein G (GB1) Core (Pos 53)F

-Phe
+4.5-0.35Stabilized (Hydrophobic)[2]
T4 Lysozyme Tyr18

X-Phe
4-I-Phe+1.8-0.9Stabilized (XB to Backbone)[3]
T4 Lysozyme Tyr18

X-Phe
4-Br-Phe-0.5+0.2Destabilized (Steric Clash)[3]

Part 4: Visualization of Mechanisms

Diagram 1: Mechanistic Pathways of Stabilization

This diagram illustrates the decision logic between choosing Fluorine for core packing versus Iodine/Bromine for specific point interactions.

StabilityMechanism Target Target Residue: Phe Fluoro Fluorination (F-Phe, F5-Phe) Target->Fluoro Isosteric Replacement Heavy Heavy Halogenation (Cl, Br, I-Phe) Target->Heavy Site-Specific Design Hydrophobicity Hydrophobic Effect (Entropic Gain) Fluoro->Hydrophobicity Low Polarizability High Hydrophobicity XB Halogen Bond (XB) (Enthalpic Gain) Heavy->XB Sigma-Hole Formation Sterics Steric Clash Risk Heavy->Sterics Increased Radii CoreStab Core Stabilization (Global) Hydrophobicity->CoreStab SpecStab Specific Interaction (Local) XB->SpecStab Sterics->SpecStab Must be Managed

Caption: Comparative mechanistic pathways. Fluorination drives global core stability via hydrophobicity, while heavy halogens enable precise, enthalpy-driven local constraints via halogen bonding.

Part 5: Experimental Protocols

To validate these stability gains, precise calorimetric and spectroscopic workflows are required.

Protocol A: Differential Scanning Calorimetry (DSC)

The Gold Standard for Thermodynamic Parameters.

  • Sample Preparation:

    • Dialyze both Native and Halogenated protein variants into identical buffers (e.g., 20 mM Phosphate, pH 7.4) for 12 hours.

    • Critical Step: Match concentrations precisely (0.5 mg/mL) using

      
      . Note that halogenation changes the molar extinction coefficient; calculate 
      
      
      
      theoretically or determine concentration via BCA assay.
  • Degassing: Degas samples for 10 minutes at 5°C below the starting scan temperature to prevent bubble formation.

  • Data Acquisition:

    • Instrument: NanoDSC (TA Instruments or Malvern).

    • Scan Rate: 1°C/min (equilibrium conditions).

    • Range: 20°C to 95°C.

  • Analysis:

    • Subtract buffer baseline.

    • Fit data to a Two-State Scaled Model .

    • Output: Extract

      
       (peak), 
      
      
      
      (area under curve), and
      
      
      (shape).
    • Validation: If

      
      , the unfolding is a two-state cooperative process.
      
Protocol B: Circular Dichroism (CD) Thermal Melt

For Secondary Structure Validation.

  • Setup: Use a 1 mm pathlength quartz cuvette. Protein concentration: 0.1–0.2 mg/mL.

  • Wavelength Selection: Monitor ellipticity at 222 nm (for

    
    -helix) or 218 nm (for 
    
    
    
    -sheet).
  • Ramping:

    • Ramp temperature from 20°C to 90°C in 1°C increments.

    • Equilibration time: 30 seconds per point.

  • Data Processing:

    • Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (
      
      
      
      ).
    • Plot

      
       vs. Temperature.
      
    • Calculate

      
       using a sigmoidal Boltzmann fit.
      
Diagram 2: Experimental Workflow

ExperimentalWorkflow Design 1. Design (F-Phe vs I-Phe) Synth 2. Synthesis (SPPS or Expression) Design->Synth QC 3. QC (Mass Spec/HPLC) Synth->QC DSC 4a. DSC (Thermodynamics) QC->DSC CD 4b. CD Spec (Structure) QC->CD Analysis 5. Analysis (Delta Tm, Delta G) DSC->Analysis Enthalpy/Entropy CD->Analysis Tm/Folding

Caption: Step-by-step workflow for validating thermal stability, moving from rational design to dual-method verification.

References

  • Stabilization of insulin by a single halogen-based aromatic amplifier. Source: PNAS / ResearchGate Context: Demonstrates ortho-halogenation (Cl, Br) at PheB24 stabilizes insulin by -1.0 kcal/mol.[3] URL:[Link]

  • Effect of Highly Fluorinated Amino Acids on Protein Stability at a Solvent-Exposed Position. Source: PubMed / Biochemistry Context: Pentafluorophenylalanine (Pff) increases stability of Protein G B1 domain compared to native Phe. URL:[Link]

  • Structure–Energy Relationships of Halogen Bonds in Proteins. Source: ACS Publications Context: Detailed thermodynamic analysis of Iodo-Phe vs Bromo-Phe in T4 Lysozyme, highlighting the necessity of correct geometry for XB stabilization. URL:[Link]

  • Influence of fluorination on the thermodynamics of protein folding. Source: PubMed / JACS Context: Establishes the correlation between fluorine content, hydrophobic surface area, and entropic stabilization.[4] URL:[Link]

Sources

Safety Operating Guide

5-Bromo-2-fluoro-DL-phenylalanine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 5-Bromo-2-fluoro-DL-phenylalanine down the drain or in regular trash.[1][2] This compound is a halogenated organic substance; its improper disposal releases toxic hydrogen fluoride (HF) and hydrogen bromide (HBr) upon thermal decomposition and can contaminate aqueous ecosystems.[1][2]

Core Directive: Segregate this waste into Halogenated Organic streams.

Parameter Critical Specification
Waste Class Halogenated Organic Solid (or Liquid if dissolved)
Primary Hazard Irritant (Skin/Eye/Respiratory); Thermal Decomp: HF, HBr
Segregation Keep separate from Oxidizers and Non-Halogenated solvents.[1][2]
Container HDPE (High-Density Polyethylene) or Glass.[1][2] Avoid metal for liquids.[1][2]

Compound Identification & Chemical Properties

Accurate identification is the first step in compliant disposal.[1][2] While the racemic mixture (DL) is the subject, safety data is often derived from the pure enantiomers.[3]

  • Chemical Name: 5-Bromo-2-fluoro-DL-phenylalanine[1][2]

  • CAS Number: Note: Specific CAS for the DL-form is rare in public registries.[1][2] Use 1270266-32-4 (L-isomer) as the primary reference for safety data.

  • Molecular Formula: C

    
    H
    
    
    
    BrFNO
    
    
    [1][2][4]
  • Physical State: Solid (White to off-white powder)[1][2]

  • Solubility: Moderately soluble in water (~30 mg/mL); soluble in dilute acids/bases.[1][2]

Hazard Profile & Decomposition Risks

Understanding why we segregate this chemical is vital for safety compliance.

  • GHS Classification:

    • Skin Irritation: Category 2[1][2]

    • Eye Irritation: Category 2A[1][2]

    • STOT-SE (Respiratory): Category 3[1][2]

  • Thermal Decomposition Mechanisms: Unlike standard amino acids, the presence of Bromine and Fluorine alters the combustion profile.[3] Upon incineration (the standard disposal method), this compound releases:

    • Hydrogen Fluoride (HF): Highly corrosive; etches glass and damages respiratory tissues.[1][2]

    • Hydrogen Bromide (HBr): Corrosive gas.[1][2]

    • Nitrogen Oxides (NOx): Toxic combustion byproducts.[1][2]

Expert Insight: Because of the HF generation potential, waste incinerators must use specific scrubbers.[3] This is why "Halogenated" waste streams are often 2-3x more expensive to dispose of than non-halogenated waste.[1][2] Never mislabel this as non-halogenated to save cost; it endangers facility infrastructure. [1][2]

Disposal Decision Logic (Workflow)

The following decision tree guides you to the correct waste stream based on the physical state of your waste.

DisposalWorkflow Start Waste Generation: 5-Bromo-2-fluoro-DL-phenylalanine StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solution) StateCheck->LiquidWaste Liquid SolidContainer Container: Wide-mouth HDPE Label: 'Hazardous Waste - Solid Halogenated' SolidWaste->SolidContainer Disposal Ship to EHS/Contractor for Incineration SolidContainer->Disposal SolventCheck Contains Organic Solvents? LiquidWaste->SolventCheck HaloSolvent Stream A: Halogenated Solvent (>2% Halogen content) SolventCheck->HaloSolvent Yes (e.g., DMSO, MeOH) AqueousWaste Stream B: Aqueous Toxic (Water/Buffer only) SolventCheck->AqueousWaste No (Buffer/Water) HaloSolvent->Disposal AqueousWaste->Disposal

Figure 1: Decision logic for segregating halogenated amino acid waste streams.[1][2][5]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound & Debris)

Applicable for: Expired powder, contaminated weighing boats, gloves, and filter paper.[3]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2] Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: "5-Bromo-2-fluoro-DL-phenylalanine" (Do not use abbreviations).[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant".[1][2]

    • Note: Explicitly write "Halogenated Organic Solid".[1][2]

  • Accumulation:

    • Double-bag contaminated PPE (gloves/wipes) in clear plastic bags before placing them in the drum.[1][2]

    • Keep the container closed at all times unless adding waste.[1][2][6]

  • Handoff: When 75% full, seal and request pickup.

Protocol B: Liquid Waste (Aqueous or Organic)

Applicable for: Reaction mixtures, HPLC waste, or stock solutions.[3]

  • Segregation:

    • Scenario 1 (Organic Solvents): If the compound is dissolved in DMSO, Methanol, or Acetonitrile, pour into the Halogenated Solvent carboy (usually red or yellow can).[3]

    • Scenario 2 (Aqueous/Buffer): If dissolved in water or PBS, pour into the Aqueous Hazardous Waste carboy.[3][2]

      • Critical: Do NOT adjust pH to neutral and pour down the drain.[1][2] The halogenated nature of the molecule makes it unsuitable for municipal water treatment.[1][2]

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are present in the waste container, as they can react with the organic backbone.[3]

  • Rinsing: Triple-rinse empty original containers with a compatible solvent.[1][2] Collect the first rinse as hazardous waste.[1][2] The second and third rinses can often be treated as wash water depending on local regulations, but collecting all as waste is the safest default.[3]

Emergency Response: Spills

If a spill occurs during disposal preparation:

  • Solid Spill:

    • Do not dry sweep. This generates dust which is an inhalation hazard.[1][2]

    • Cover the spill with a damp paper towel (water or ethanol) to suppress dust.[1][2]

    • Scoop the wet material and towel into the Solid Halogenated Waste container.[1][2]

    • Clean the area with soap and water.[1][2]

  • Liquid Spill:

    • Absorb with vermiculite or standard spill pads.[1][2]

    • Place absorbent materials into a sealed bag and tag as "Hazardous Waste - Debris (Halogenated)".[1][2]

References

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2] Chapter 8: Management of Waste.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (F-Codes for Halogenated Solvents).[1][2] 40 CFR Part 261.[1][2] [Link]

  • PubChem. 5-Bromo-2-fluoroaniline (Structural Analog Hazard Data). National Library of Medicine.[1][2] [Link][1][2]

Sources

Personal Protective Equipment & Handling Guide: 5-Bromo-2-fluoro-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Snapshot

Immediate Action Required: Treat as a bioactive halogenated organic solid. While often classified as an Irritant , the presence of fluorine and bromine substituents on the phenyl ring alters lipophilicity and metabolic stability, requiring strict containment to prevent inhalation of micro-particulates.

GHS Classification Summary
Hazard TypeCategoryCodeHazard Statement
Health Acute Tox. 4 (Oral)H302 Harmful if swallowed.[1][2][3]
Health Skin Irrit. 2H315 Causes skin irritation.[2][3][4]
Health Eye Irrit.[1][2][3][4][5][6][7] 2AH319 Causes serious eye irritation.[2][3][4]
Health STOT SE 3H335 May cause respiratory irritation.[1][2][3][4][5][6]

Personal Protective Equipment (PPE) Matrix

As a Senior Application Scientist, I emphasize that PPE is your last line of defense , not your first. The primary barrier for this compound must be engineering controls (fume hood). However, when interaction is necessary, the following gear provides a validated safety margin.

Validated Gear Specifications
Body AreaRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Permeation Defense: Solid amino acids rarely permeate nitrile, but the solvents used (DMF, DMSO) do. Double gloving provides a "breakthrough buffer" of ~15-30 mins against common peptide coupling solvents.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Dust Control: Halogenated amino acids are often electrostatic. A hood prevents airborne migration. If weighing outside a hood is unavoidable, use a P100/N95 respirator .
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Particulate Risk: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity against irritant dust.
Body Tyvek® Lab Coat or High-Density CottonDecontamination: Tyvek sheds dust better than cotton. If using cotton, ensure it is laundered professionally, not at home, to prevent cross-contamination.

Operational Workflow: A Self-Validating System

This workflow is designed to be self-validating : each step includes a "Check" to ensure safety before proceeding to the next.

DOT Diagram: Safe Handling Lifecycle

G Start Storage (2-8°C, Desiccated) Check1 Validation: Check Desiccant Color Start->Check1 Check1->Start Wet (Regenerate) Weigh Weighing (Static Control) Check1->Weigh Dry Check2 Validation: Zero Draft/Static Weigh->Check2 Solubilize Solubilization (Add Solvent to Solid) Check2->Solubilize Stable Reaction Reaction Setup (Inert Gas) Solubilize->Reaction

Figure 1: The "Safe Handling Lifecycle" ensures material integrity and user safety are checked at critical transition points.

Detailed Procedural Steps
Step 1: Retrieval & Static Equilibration
  • Context: 5-Bromo-2-fluoro-DL-phenylalanine is hygroscopic and prone to static charge.

  • Protocol: Remove the container from 2-8°C storage and let it warm to room temperature before opening .

  • Causality: Opening a cold bottle introduces condensation, which hydrolyzes the compound and causes clumping, increasing the risk of spillage during weighing.

Step 2: Weighing (The Critical Hazard Point)
  • Hazard: The fine powder can become airborne due to static repulsion.

  • Protocol:

    • Place an anti-static gun or ionizer bar near the balance.

    • Use a disposable antistatic weighing boat.

    • Technique: Do not pour. Use a micro-spatula to transfer small amounts.

  • Self-Validation: If the powder "jumps" or adheres to the spatula, stop. Discharge static before proceeding.

Step 3: Solubilization
  • Protocol: Add the solvent (e.g., DMSO, Methanol) to the powder, not the powder to the solvent.

  • Causality: Adding powder to liquid can cause a "puff" of displaced air, ejecting hazardous dust. Adding liquid to powder wets it immediately, suppressing dust.

Emergency Response & Spill Logic

In the event of a release, immediate, logical action minimizes exposure.[5][7][8]

DOT Diagram: Spill Response Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Solution/Liquid Type->Wet ActionDry 1. Cover with wet paper towel 2. Scoop up (No Dust) 3. Wipe with 70% EtOH Dry->ActionDry ActionWet 1. Absorb with Vermiculite 2. Place in sealed bag 3. Wash surface with soap Wet->ActionWet Disposal Disposal: Halogenated Waste Stream ActionDry->Disposal ActionWet->Disposal

Figure 2: Decision logic for dry vs. wet spills to prevent aerosolization.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[3] Crucial: Lift eyelids to remove trapped particulates.

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol or organic solvents on the skin, as this may increase the permeation of the halogenated compound.

  • Inhalation: Move to fresh air. If wheezing occurs, seek medical attention immediately (potential for halogen-induced respiratory sensitization).

Disposal & Deactivation

Core Principle: Halogenated compounds must never be mixed with general organic waste if incineration protocols differ.

Waste Stream Specification
  • Primary Stream: Halogenated Organic Waste .

    • Why: Incineration of halogenated compounds requires specific scrubbers to neutralize acid gases (HBr, HF) formed during combustion. Mixing this with non-halogenated waste can damage standard incinerators or violate environmental permits.

  • Container Labeling:

    • Must explicitly state: "Contains Halogenated Organics (Fluorine/Bromine)."

    • List solvent composition (e.g., "DMSO with <1% 5-Bromo-2-fluoro-DL-phenylalanine").

  • Decontamination of Glassware:

    • Rinse glassware with a small volume of acetone/methanol.

    • Dispose of the rinse into the Halogenated Waste container.

    • Wash glassware normally after this pre-rinse.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 2779947 (Similar Halogenated Phenylalanines). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2023). Halogenated Solvents and Waste Handling. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-fluoro-DL-phenylalanine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-fluoro-DL-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.